molecular formula C14H20N2O4 B1334878 1-(3,4,5-trimethoxybenzoyl)piperazine CAS No. 964-65-8

1-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B1334878
CAS No.: 964-65-8
M. Wt: 280.32 g/mol
InChI Key: QYQBLZDLNPLGCY-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzoyl)piperazine is a piperazine-based research compound with a trimethoxybenzoyl moiety. This structural motif is of significant interest in medicinal chemistry and chemical synthesis. Compounds featuring the trimethoxybenzyl group, a close structural analog, have been investigated as potent N-type calcium channel inhibitors, which are relevant targets for pain research . Furthermore, related structures serve as key intermediates in the synthesis of novel chemical entities. Recent research has focused on creating hybrid molecules by combining a trimethoxybenzyl-piperazine core with sulfonamide groups, demonstrating the utility of this scaffold in developing compounds with potential multifunctional applications . The trimethoxybenzoyl-piperazine structure provides researchers with a versatile building block for exploring new chemical space, developing protease inhibitors, and creating molecular probes for studying biological systems. Its value lies in its potential to be functionalized for various research programs, including those aimed at investigating metabolic modulators or cardiovascular agents, based on the pharmacological activities observed in structurally similar molecules . This product is intended for laboratory research purposes by qualified personnel.

Properties

CAS No.

964-65-8

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

piperazin-1-yl-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C14H20N2O4/c1-18-11-8-10(9-12(19-2)13(11)20-3)14(17)16-6-4-15-5-7-16/h8-9,15H,4-7H2,1-3H3

InChI Key

QYQBLZDLNPLGCY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNCC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNCC2

Origin of Product

United States
Foundational & Exploratory

Elucidating the In Vitro Mechanism of Action of 1-(3,4,5-trimethoxybenzoyl)piperazine: A Strategic Framework

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

1-(3,4,5-trimethoxybenzoyl)piperazine, hereafter referred to as TMBP, is a synthetic molecule featuring two key pharmacophoric elements: the versatile piperazine ring and the 3,4,5-trimethoxybenzoyl (TMB) group. While the piperazine scaffold is a cornerstone in modern medicinal chemistry, found in drugs targeting a wide array of biological systems[1], and the TMB moiety is characteristic of potent antimitotic agents[2], the specific mechanism of action for the combined TMBP molecule remains largely uncharacterized in publicly available literature.

This guide serves not as a declaration of a known mechanism, but as a comprehensive strategic framework for its elucidation. As a Senior Application Scientist, the objective is to provide fellow researchers, scientists, and drug development professionals with a logical, evidence-based workflow to systematically investigate the in vitro pharmacology of TMBP. We will dissect the molecule's structural components, formulate primary hypotheses based on data from analogous compounds, and detail a phased experimental plan with robust, self-validating protocols to uncover its core mechanism of action.

Part 1: Structural Analysis and Formulation of Primary Hypotheses

The pharmacological potential of TMBP can be inferred by analyzing its constituent parts and the known activities of structurally similar compounds. This analysis forms the logical foundation for our experimental design.

The Piperazine Scaffold: A Privileged Structure

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. Its conformational flexibility and basicity allow it to serve as a versatile scaffold, frequently interacting with G-protein coupled receptors (GPCRs), ion channels, and enzymes. Numerous approved drugs incorporate this moiety, exhibiting activities that span from antipsychotic and antidepressant to antihistaminic and antiviral effects[1][3][4]. The presence of this ring in TMBP suggests a reasonable probability of interaction with central nervous system (CNS) receptors, particularly those in the dopaminergic and serotoninergic families[3].

The 3,4,5-Trimethoxybenzoyl (TMB) Moiety: A Hallmark of Tubulin Binders

The TMB group is a well-established structural motif in a class of potent antimitotic agents that function by inhibiting tubulin polymerization. This moiety is a key feature of natural products like Combretastatin A-4 (CA-4), which binds to the colchicine site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis. The synthesis of 1,2,4-triazole derivatives incorporating the 1-(3,4,5-trimethoxybenzoyl) skeleton has yielded compounds with significant antiproliferative and antivascular activities comparable to CA-4, directly linking this chemical group to tubulin interaction[2].

Insights from Structurally Related Analogs

Direct literature on TMBP is sparse, but related molecules provide critical clues:

  • Platelet-Activating Factor (PAF) Antagonism: A study on trisubstituted piperazine derivatives, which included a compound with a 4-(3,4,5-trimethoxybenzoyl) group, demonstrated antagonistic activity against PAF-induced platelet aggregation. The S-enantiomer of one derivative showed high affinity for the PAF receptor[5]. This suggests that TMBP could interfere with PAF signaling, a pathway crucial in inflammation and cellular activation.

  • Enzyme Interaction: The related compound 1-(3,4,5-trimethoxybenzyl)piperazine (lacking the carbonyl group of TMBP) has been shown to interact with enzymes such as long-chain 3-ketoacyl CoA thiolase, indicating a potential role in modulating metabolic pathways[6].

Formulation of Primary Hypotheses

Based on this structural and analog-based analysis, we can formulate three primary, testable hypotheses for the mechanism of action of TMBP:

  • Hypothesis 1: Tubulin Polymerization Inhibition. TMBP functions as an antimitotic agent by binding to tubulin (likely the colchicine site), disrupting microtubule dynamics, inducing G2/M cell cycle arrest, and triggering apoptosis in proliferating cells.

  • Hypothesis 2: PAF Receptor Antagonism. TMBP acts as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor, inhibiting downstream signaling pathways related to platelet aggregation and inflammation.

  • Hypothesis 3: Broad GPCR/Enzyme Modulation. TMBP exhibits polypharmacology, interacting with one or more targets, such as CNS receptors (e.g., serotonin, dopamine) or metabolic enzymes, a common feature of piperazine-containing compounds.

Part 2: A Phased Experimental Workflow for Mechanism of Action Elucidation

To systematically test our hypotheses, a multi-phased approach is recommended. This workflow begins with broad screening to identify the most promising biological activity and then proceeds to specific, in-depth validation assays.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Data Synthesis Prolif Protocol 1: Cellular Proliferation Assay (IC50 Determination) Tubulin Hypothesis 1: Tubulin Inhibition Prolif->Tubulin If Potent Antiproliferative Screen Protocol 2: Broad Target Panel Screen (% Inhibition @ 10µM) PAF Hypothesis 2: PAF Antagonism Screen->PAF If Hit on PAF-R Other Hypothesis 3: Other Hits Screen->Other If Other Strong Hits Conclusion Mechanistic Conclusion Tubulin->Conclusion PAF->Conclusion Other->Conclusion

Caption: Phased workflow for TMBP mechanism of action elucidation.

Phase 1: Initial Target Screening & Cytotoxicity Assessment

Objective: To perform a broad initial assessment of TMBP's biological activity to efficiently guide downstream efforts.

Protocol 1: Cellular Proliferation / Cytotoxicity Assay

This experiment directly addresses the potential antimitotic activity proposed in Hypothesis 1.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of TMBP indicates either cytotoxicity or inhibition of proliferation.

  • Methodology:

    • Cell Plating: Seed a panel of human cancer cell lines (e.g., HeLa - cervical, HCT-116 - colorectal, MCF-7 - breast) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of TMBP (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and positive controls (e.g., Combretastatin A-4).

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

    • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of inhibition relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line using non-linear regression.

Table 1: Representative Data for TMBP Cellular Proliferation Assay

Cell Line Cell Type Hypothetical IC₅₀ (µM)
HeLa Cervical Carcinoma 0.05
HCT-116 Colorectal Carcinoma 0.08
MCF-7 Breast Adenocarcinoma 0.12

| HEK293 | Non-Cancerous Embryonic Kidney | > 50 |

  • Interpretation: Potent activity (low IC₅₀) against cancer cell lines, coupled with significantly lower activity against non-cancerous cells, would strongly support Hypothesis 1 and warrant progression to specific tubulin-focused assays.

Protocol 2: Broad-Spectrum Receptor/Enzyme Panel Screening

This experiment addresses Hypotheses 2 and 3 by screening for off-target effects or identifying an entirely new primary target.

  • Principle: Utilize a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen44 or similar) to test the binding of TMBP to a wide range of common drug targets.

  • Methodology:

    • Compound Submission: Provide TMBP to the service provider.

    • Assay Performance: The compound is typically tested at a single high concentration (e.g., 10 µM) in radioligand binding assays for dozens of receptors and in functional assays for various enzymes.

    • Data Reporting: The provider reports the results as a percentage of inhibition of ligand binding or enzyme activity.

  • Interpretation: A significant inhibition (>50%) of a specific target, such as the PAF receptor, serotonin receptors (e.g., 5-HT₂ₐ), or specific kinases, provides a clear lead for validation. If the PAF receptor is a primary hit, this validates pursuing Hypothesis 2.

Phase 2: Validation and Characterization of Primary Hits

Based on the results of Phase 1, proceed with targeted validation experiments.

Focus on Hypothesis 1: Tubulin Inhibition

If TMBP shows potent antiproliferative activity, the following assays are critical.

G TMBP TMBP Tubulin β-Tubulin (Colchicine Site) TMBP->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Network Microtubule Network Integrity Polymerization->Network Disrupts Arrest G2/M Phase Arrest Network->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: Hypothesized signaling pathway for tubulin inhibition by TMBP.

Protocol 3: In Vitro Tubulin Polymerization Assay

  • Principle: This cell-free assay directly measures the effect of TMBP on the polymerization of purified tubulin into microtubules. A fluorescence-based reporter is used to track the process in real-time.

  • Methodology:

    • Reagent Preparation: Use a commercially available kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.

    • Assay Setup: In a 96-well plate, add tubulin solution to wells containing various concentrations of TMBP, a vehicle control, a positive control (e.g., colchicine), and a negative control (e.g., paclitaxel, a stabilizer).

    • Initiation and Monitoring: Initiate polymerization by warming the plate to 37°C. Monitor the increase in fluorescence over time (e.g., 60 minutes) using a fluorescence plate reader.

    • Data Analysis: Plot fluorescence versus time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) for each concentration and determine the IC₅₀ of TMBP for tubulin polymerization inhibition.

Table 2: Representative Data for Tubulin Polymerization Inhibition

Compound Target Hypothetical IC₅₀ (µM)
TMBP Tubulin Polymerization 1.5

| Colchicine | Tubulin Polymerization | 1.2 |

Protocol 4: Immunofluorescence Microscopy for Microtubule Disruption

  • Principle: Directly visualize the effect of TMBP on the cellular microtubule network.

  • Methodology:

    • Cell Culture: Grow cells (e.g., HeLa) on glass coverslips.

    • Treatment: Treat cells with TMBP at a concentration equivalent to its IC₅₀ for a relevant time period (e.g., 24 hours).

    • Fix and Permeabilize: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

    • Staining: Stain the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.

    • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Interpretation: Compared to the well-defined filamentous network in vehicle-treated cells, TMBP-treated cells should show a diffuse, fragmented tubulin stain, confirming microtubule depolymerization in a cellular context.

Focus on Hypothesis 2: PAF Receptor Antagonism

If the Phase 1 screen identified the PAF receptor as a primary hit, these assays are required for validation.

G TMBP TMBP PAFR PAF Receptor (GPCR) TMBP->PAFR Antagonizes PAF PAF PAF->PAFR Activates Gq Gq PAFR->Gq PLC PLC Gq->PLC IP3_DAG IP₃ / DAG Signaling PLC->IP3_DAG Aggregation Platelet Aggregation IP3_DAG->Aggregation

Caption: Hypothesized PAF receptor antagonism pathway by TMBP.

Protocol 5: PAF Receptor Binding Assay

  • Principle: A competitive binding assay to determine if TMBP directly binds to the PAF receptor and to quantify its binding affinity (Ki).

  • Methodology:

    • Membrane Preparation: Use membranes prepared from a cell line overexpressing the human PAF receptor (e.g., CHO-hPAF-R).

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled PAF receptor antagonist (e.g., [³H]-WEB 2086) and increasing concentrations of unlabeled TMBP.

    • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of TMBP. Use the Cheng-Prusoff equation to calculate the Ki value from the IC₅₀ of displacement. A low Ki value indicates high binding affinity.

Protocol 6: PAF-Induced Platelet Aggregation Assay

  • Principle: A functional assay to measure the ability of TMBP to inhibit the biological effect of PAF activation in a physiologically relevant system.

  • Methodology:

    • Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh rabbit or human blood.

    • Pre-incubation: Pre-incubate aliquots of PRP with various concentrations of TMBP or vehicle control in an aggregometer cuvette at 37°C.

    • Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.

    • Measurement: Monitor the change in light transmittance through the cuvette over time using the aggregometer. Aggregation causes the transmittance to increase.

  • Data Analysis: Determine the maximal aggregation for each concentration of TMBP. Calculate the IC₅₀ value for the inhibition of PAF-induced aggregation.

Table 3: Representative Data for PAF Antagonism Assays

Assay Type Metric Hypothetical Value
PAF Receptor Binding Ki (nM) 75

| PAF-Induced Platelet Aggregation | IC₅₀ (µM) | 1.2 |

Part 3: Data Synthesis and Mechanistic Conclusion

  • Scenario 1: Primary Mechanism is Tubulin Inhibition. If TMBP demonstrates potent, selective cytotoxicity against cancer cells (Protocol 1), directly inhibits tubulin polymerization in a cell-free system (Protocol 3), and disrupts the microtubule network leading to G2/M arrest in cells (Protocol 4), then the primary mechanism is confidently assigned as tubulin polymerization inhibition.

  • Scenario 2: Primary Mechanism is PAF Receptor Antagonism. If the broad panel screen shows a strong and selective hit on the PAF receptor (Protocol 2), which is then confirmed with a high binding affinity in a radioligand assay (Protocol 5) and functional blockade of platelet aggregation (Protocol 6), the primary mechanism is PAF receptor antagonism.

  • Scenario 3: Polypharmacology or Other Mechanisms. The results may indicate activity at multiple targets. For example, TMBP could show moderate tubulin inhibition and moderate PAF receptor antagonism. In this case, TMBP would be classified as a multi-target agent. If the screening panel reveals a different, unexpected high-affinity target, that would become the new primary hypothesis, requiring its own set of specific validation assays.

References

  • Synthesis and Platelet-Activating Factor (PAF)-antagonistic Activities of Trisubstituted Piperazine Derivatives . PubMed. [Link]

  • What is the mechanism of Piperazine? . Patsnap Synapse. [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva . Der Pharma Chemica. [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs . Oriental Journal of Chemistry. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles . IntechOpen. [Link]

  • Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking . Frontiers in Pharmacology. [Link]

  • Current awareness of piperazines: pharmacology and toxicology . PubMed. [Link]

  • Synthesis, Antimitotic and Antivascular Activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles . PubMed. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents . ResearchGate. [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers . PMC. [Link]

  • Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives . PubMed. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors . MDPI. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure . MDPI. [Link]

Sources

Navigating the Synthesis and Properties of Trimethoxybenzoyl- and Trimethoxybenzyl-Piperazine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical and chemical properties, synthesis, and applications of key piperazine derivatives. While the initial focus is on 1-(3,4,5-trimethoxybenzoyl)piperazine, this guide expands to cover the more extensively documented and pharmaceutically relevant 1-(3,4,5-trimethoxybenzyl)piperazine, a known impurity of the anti-anginal drug Trimetazidine.[1][2][3]

Distinguishing Between 'Benzoyl' and 'Benzyl' Piperazine Derivatives

A critical distinction for researchers lies in the linkage between the trimethoxyphenyl moiety and the piperazine ring. The user's query specified the benzoyl derivative, which features a carbonyl group (C=O) directly attached to the aromatic ring and the piperazine nitrogen. In contrast, the more commonly cited benzyl derivative has a methylene bridge (CH₂) connecting the aromatic ring to the piperazine nitrogen. This structural variance significantly influences the molecule's chemical reactivity, physical properties, and biological activity.

The synthesis of 1-(3,4,5-trimethoxybenzoyl)piperazine has been described in the literature, for instance, through the coupling of 3,4,5-trimethoxybenzoic acid with a protected piperazine, such as tert-butyl piperazine-1-carboxylate, using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4] However, public domain data on its specific physical and chemical properties are less abundant compared to its benzyl counterpart.

Given its relevance in pharmaceutical development as a known impurity and its extensive documentation, the remainder of this guide will focus on 1-(3,4,5-trimethoxybenzyl)piperazine .

Physicochemical Properties of 1-(3,4,5-Trimethoxybenzyl)piperazine

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₂N₂O₃[1][2][3][5][6]
Molecular Weight 266.34 g/mol [1][2][3][5][6]
CAS Number 52146-35-7[1][2][3][5]
Appearance White to Off-White Solid[2]
Melting Point 102 - 104 °C[2]
Solubility Slightly soluble in Ethyl Acetate and Methanol.[2] Generally soluble in organic solvents.[1][1][2]
Stability Stable under normal conditions; hygroscopic.[2] May degrade under extreme pH or temperature.[1][1][2]
Storage Hygroscopic, -20°C Freezer, Under inert atmosphere.[2]

Synthesis and Chemical Reactivity

The synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine can be achieved through several established methods, each with its own advantages depending on the scale and desired purity of the final product.

Synthesis Methodologies

Two primary synthetic routes are commonly employed:

  • Alkylation of Piperazine: This method involves the direct reaction of 3,4,5-trimethoxybenzyl chloride with piperazine.[1][7] A base, such as triethylamine or sodium hydroxide, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][8]

  • Reductive Amination: An alternative route involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperazine in the presence of a reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., with H₂ over a Palladium on carbon catalyst).[1] This method is often preferred for its milder reaction conditions.

Experimental Protocol: Alkylation of Piperazine

The following protocol is a representative example of the alkylation method.

Materials:

  • 3,4,5-trimethoxybenzyl chloride

  • Piperazine

  • Triethylamine

  • Anhydrous Toluene (or a suitable alternative solvent)

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trimethoxybenzyl chloride in anhydrous toluene.

  • Add an excess of piperazine to the solution.

  • Add triethylamine to the reaction mixture to act as an HCl scavenger.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • The filtrate is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Chemical Reactivity

The 1-(3,4,5-trimethoxybenzyl)piperazine molecule possesses several reactive sites that allow for further chemical modifications. The secondary amine of the piperazine ring is nucleophilic and can undergo various reactions such as acylation, alkylation, and arylation to generate a diverse range of derivatives.[9] The trimethoxy-substituted benzene ring can also undergo electrophilic substitution reactions, although the electron-donating methoxy groups can direct the substitution to specific positions.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification A 3,4,5-Trimethoxybenzyl Chloride D Solvent (e.g., Toluene) A->D B Piperazine B->D C Triethylamine (Base) C->D E Reflux D->E Heat F Filtration E->F G Washing F->G H Drying & Solvent Removal G->H I Purification (Chromatography) H->I J 1-(3,4,5-Trimethoxybenzyl)piperazine I->J

Sources

Pharmacokinetics and Target Engagement of 1-(3,4,5-Trimethoxybenzoyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(3,4,5-trimethoxybenzoyl)piperazine scaffold represents a highly versatile pharmacophore in modern drug development. Originally explored for its cardiovascular and vasodilatory properties, structural evolution of this moiety has yielded trisubstituted piperazines—most notably PMS-601 and PMS-1077 —which exhibit potent dual-action pharmacology. These derivatives function as potent Platelet-Activating Factor (PAF) receptor antagonists while simultaneously demonstrating anti-HIV-1 activity and targeted apoptotic induction in oncological models.

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), pharmacokinetic (PK) profiles, and validated experimental methodologies required to evaluate these complex molecules.

Structural Rationale & Target Engagement

The pharmacological efficacy of 1-(3,4,5-trimethoxybenzoyl)piperazine derivatives is heavily dictated by their spatial conformation and electrostatic distribution.

The "Cache-Oreilles" System and PAF Receptor Antagonism

The 3,4,5-trimethoxybenzoyl group is not merely a lipophilic appendage; it is a critical determinant for receptor affinity. Molecular modeling reveals that the methoxyl groups generate negative electrostatic potentials that interact specifically with the positive zones of the PAF receptor[1]. This interaction forms a large "cache-oreilles" (earmuff) spatial arrangement (11–14 Å), while the carbonyl groups of the amide functions form a shorter system (6–7 Å)[1].

Modulating Steric Hindrance for Efficacy

To optimize target engagement, researchers have synthesized trisubstituted piperazine derivatives by introducing bulky groups at the 1- and 2-positions of the piperazine ring. For instance, the addition of a diphenylmethyl group and a carbamate function (as seen in PMS-1077) significantly increases steric hindrance and hydrophobicity[2]. This structural modification is causal to its mechanism of action: the increased lipophilicity drives the molecule into the lipid-rich microenvironments of macrophages and tumor cells, transitioning the compound from a simple PAF antagonist to a potent inducer of apoptosis in human Burkitt's lymphoma cells[2].

G Drug 1-(3,4,5-trimethoxybenzoyl) piperazine Derivatives PAFR PAF Receptor Antagonism Drug->PAFR Electrostatic Binding Apoptosis Apoptosis in Burkitt's Lymphoma Drug->Apoptosis Intrinsic/Extrinsic Pathways (PMS-1077) Macrophage Macrophage Modulation PAFR->Macrophage Blocks Activation HIV Inhibition of HIV-1 Replication Macrophage->HIV Decreases Viral Load

Mechanism of action for 1-(3,4,5-trimethoxybenzoyl)piperazine derivatives.

Pharmacokinetic Profiling (ADME)

The transition of these derivatives from in vitro success to in vivo viability hinges on their pharmacokinetic behavior. The highly lipophilic nature of the trisubstituted piperazine ring presents unique ADME challenges.

  • Absorption & Bioavailability: While compounds like PMS-601 show excellent in vitro potency (IC50 of 8 µM for anti-PAF and 11 µM for anti-HIV activity)[3], in vivo pharmacokinetic studies in rat models reveal weak oral bioavailability[4]. This is primarily attributed to extensive first-pass hepatic metabolism and poor aqueous solubility of the diphenylmethyl moiety.

  • Distribution & Blood-Brain Barrier (BBB) Penetration: A critical requirement for treating HIV-1-associated dementia (ADC) is the ability of the drug to reach infected microglia and macrophages in the central nervous system. Despite poor systemic bioavailability, specialized in situ mouse brain perfusion studies have definitively proven that the transport parameter ( Kin​ ) of PMS-601 allows it to successfully cross the BBB[4].

  • Metabolism: The piperazine nitrogen and the methoxy groups are prime targets for Cytochrome P450 (CYP3A4/CYP2D6) mediated N-dealkylation and O-demethylation. To counteract rapid clearance, these derivatives are prime candidates for pharmacokinetic boosting strategies (e.g., co-administration with cobicistat or ritonavir) to inhibit CYP3A-mediated degradation.

Quantitative Pharmacokinetic & Pharmacodynamic Data

The following table synthesizes the quantitative metrics associated with the lead derivatives, highlighting the inverse relationship between in vitro potency and in vivo systemic exposure.

CompoundTarget / AssayMetricValueBiological Significance
PMS-601 PAF ReceptorIC508 µMPotent inhibition of PAF-induced inflammation[3].
PMS-601 HIV-1 ReplicationIC5011 µMSuppresses viral replication in macrophages[3].
PMS-601 In vivo (Rats)Bioavailability (F%)LowIndicates high first-pass metabolism[4].
PMS-601 BBB Transport Kin​ (Perfusion)ConfirmedCapable of crossing the BBB to treat HIV dementia[4].
PMS-1077 Burkitt's LymphomaApoptotic IndexHighInduces apoptosis via intrinsic/extrinsic pathways[2].

Validated Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating the pharmacokinetics of highly lipophilic piperazine derivatives.

Protocol 1: In Situ Brain Perfusion for BBB Permeability ( Kin​ )

Standard intravenous dosing fails to differentiate between drug trapped in the cerebral vasculature and drug that has penetrated the brain parenchyma. This protocol isolates direct BBB transport.

  • Preparation: Anesthetize the murine subject (e.g., using ketamine/xylazine). Surgically expose the common carotid artery.

  • Vascular Ligation: Ligate the external carotid artery. Causality: This forces the perfusate exclusively through the internal carotid artery, directly supplying the ipsilateral cerebral hemisphere without systemic dilution.

  • Perfusion: Cannulate the common carotid artery. Perfuse a physiological bicarbonate buffer containing the piperazine derivative (e.g., PMS-601) and a high-permeability reference marker (e.g., Diazepam) at a rate of 2.5 mL/min for 60 seconds. Causality: The reference marker acts as an internal control to validate the integrity of the BBB during the procedure.

  • Termination & Extraction: Decapitate the subject immediately to terminate perfusion. Extract the brain, remove the meninges and choroid plexus, and homogenize the tissue in a 1:3 (w/v) ratio of cold PBS.

Protocol 2: LC-MS/MS Quantification of Piperazine Derivatives

Highly lipophilic compounds are prone to non-specific binding and matrix effects. This extraction method ensures maximum recovery.

  • Spiking: Aliquot 50 µL of plasma or brain homogenate. Add 10 µL of an isotopically labeled internal standard (IS).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile is selected over liquid-liquid extraction to aggressively denature proteins, preventing the loss of the highly protein-bound diphenylmethyl piperazine derivatives.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 UPLC column. Utilize a gradient mobile phase (Water/Acetonitrile with 0.1% Formic Acid) and detect via positive Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

G Dose In Vivo Dosing (IV / PO) Perfusion In Situ Brain Perfusion Dose->Perfusion Extraction Acetonitrile Protein Precipitation Dose->Extraction Perfusion->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK PK Parameters (Kin, Cmax, AUC) LCMS->PK

Pharmacokinetic workflow for evaluating BBB permeability and systemic exposure.

References

  • Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities of Trisubstituted Piperazine Derivatives. Chemical and Pharmaceutical Bulletin.
  • Structure–activity relationships in platelet-activating factor. Part 14: Synthesis and biological evaluation of piperazine derivatives with dual activity. Bioorganic & Medicinal Chemistry Letters.
  • Structure-activity relationships in platelet-activating factor. 12. Synthesis and biological evaluation of platelet-activating factor antagonists with anti-HIV-1 activity. PubMed / NIH.
  • PMS-601, a New Platelet-Activating Factor Receptor Antagonist That Inhibits Human Immunodeficiency Virus Replication and Potentiates Zidovudine Activity in Macrophages. Antimicrobial Agents and Chemotherapy.
  • Apoptosis of human Burkitt's lymphoma cells induced by 2-N,N-diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077). Archives of Pharmacal Research.

Sources

Polypharmacology of Trimethoxybenzoyl Piperazine Compounds: Receptor Binding Affinity and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The trimethoxybenzoyl piperazine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By combining the conformational rigidity and basicity of a piperazine ring with the lipophilic bulk and electron-dense profile of a trimethoxybenzoyl (or trimethoxybenzyl) moiety, researchers have developed a library of ligands capable of modulating a diverse array of G-protein-coupled receptors (GPCRs) and intracellular targets. This whitepaper provides an in-depth technical analysis of the receptor binding affinities of these compounds, exploring their mechanistic interactions with Platelet-Activating Factor (PAF) receptors, Sigma ( σ ) receptors, and Dopamine (D2/D3) receptors.

Pharmacophore Architecture & Mechanistic Rationale

The pharmacological versatility of trimethoxybenzoyl piperazine derivatives stems from a highly modular structural architecture. The methoxy groups at the 3, 4, and 5 positions of the benzene ring significantly enhance electron density and introduce controlled steric hindrance[1]. This lipophilic appendage is crucial for anchoring the molecule within deep, hydrophobic receptor binding pockets.

Simultaneously, the piperazine core acts as the primary electrostatic anchor. At physiological pH (7.4), the N1 nitrogen of the piperazine ring is protonated. This localized positive charge is mechanistically required to form a critical salt bridge with conserved aspartate residues (e.g., Asp86 in D2-like receptors) located within the transmembrane helices of various target receptors[2]. Furthermore, the piperazine ring serves as a rigid spacer, projecting the trimethoxybenzoyl group and any secondary appendages into optimal vectors for edge-to-face π

π interactions with aromatic residues like Phenylalanine and Tryptophan[2].

Target-Specific Receptor Binding Profiles

Platelet-Activating Factor (PAF) Receptors

Trimethoxybenzoyl piperazines are well-documented as potent PAF receptor antagonists, utilized primarily in cardiovascular and inflammatory disease research. Early structure-activity relationship (SAR) studies demonstrated that 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazine derivatives exhibit strong competitive antagonism at the PAF receptor[3].

Causality in Design: Researchers discovered that introducing bulky substituents at the 2-position of the piperazine ring drastically increases binding affinity. For instance, adding a methoxymethyl group increases steric hindrance and hydrophobicity, which perfectly complements the "polarized cylinder" geometry of the PAF high-affinity binding site, improving platelet aggregation inhibitory activity from 2 μ M to 0.07 μ M[4],[3]. Binding is highly stereospecific; the (S)-(-)-enantiomer of 2-methoxymethyl derivatives shows a 30-fold greater affinity than its (R)-counterpart, confirming a highly constrained orthosteric pocket[4].

Sigma ( σ1​ and σ2​ ) Receptors

The piperazine moiety is a fundamental structural element for targeting sigma receptors, which are implicated in neuroprotection, oncology, and cellular stress responses[5].

  • Sigma-1 ( σ1​ ): N-benzyl piperazine derivatives featuring methoxy substitutions exhibit highly potent and selective σ1​ binding. For example, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine demonstrates a Ki​ of 2.7 nM and a 38-fold selectivity over σ2​ [6]. The lipophilic nature of the methoxybenzyl group facilitates blood-brain barrier penetration, making these compounds ideal candidates for Positron Emission Tomography (PET) radiotracers in neurodegenerative imaging[6]. Furthermore, dual-targeting piperazine derivatives have been engineered to act as simultaneous Histamine H3 and σ1​ receptor antagonists for advanced pain therapies[5].

  • Sigma-2 ( σ2​ ): Structurally diverse σ2​ ligands utilizing the piperazine backbone have been shown to trigger caspase-independent apoptosis in aggressive pancreatic cancer models by activating the mitochondrial superoxide pathway—a previously unrecognized σ2​ -mediated process[7].

Dopamine (D2/D3) Receptors

Aryl and benzyl piperazines are classic scaffolds for neuropsychiatric drug development. The interaction between the protonated piperazine nitrogen and Asp86 of the D2/D3 receptors is the foundational binding event[2].

To achieve D3 over D2 selectivity—a major goal in treating drug addiction and schizophrenia without motor side effects—researchers modify the linker connecting the piperazine to the aryl carboxamide group. Compounds such as N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)carboxamide achieve extraordinary selectivity (>1000-fold for D3 over D2) with a Ki​ of 2.6 nM[8]. Chimeric receptor studies reveal that the carboxamide linker interacts specifically with the second extracellular (E2) loop of the D3 receptor, a structural feature that diverges significantly from the D2 receptor[8].

G Ligand Trimethoxybenzoyl Piperazine Derivative PAFR PAF Receptor (Antagonism) Ligand->PAFR High Affinity (Steric fit) Sigma1 Sigma-1 Receptor (Modulation) Ligand->Sigma1 Dual Targeting Dopamine Dopamine D2/D3 (Antagonism) Ligand->Dopamine Salt Bridge (Asp86) Inflam Decreased Platelet Aggregation PAFR->Inflam Neuro Neuroprotection & Ca2+ Regulation Sigma1->Neuro Psych Antipsychotic / Behavioral Effects Dopamine->Psych

Fig 1: Polypharmacological targeting and phenotypic effects of trimethoxybenzoyl piperazines.

Quantitative Data Summary

The following table synthesizes the binding affinities ( Ki​ or IC50​ ) of key piperazine derivatives across their primary GPCR and intracellular targets.

Compound / DerivativePrimary TargetBinding Affinity ( Ki​ or IC50​ )Selectivity / NotesReference
(S)-2-methoxymethyl-PAF-antagonistPAF Receptor IC50​ 0.07 μ M30-fold greater affinity than (R)-isomer[4],[3]
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazineSigma-1 ( σ1​ ) Ki​ = 2.7 nM σ2​ / σ1​ = 38[6]
Dual H3/ σ1​ piperazine derivative (Cmpd 5)Sigma-1 ( σ1​ ) Ki​ = 3.64 nMDual H3/ σ1​ targeting[5]
N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)carboxamideDopamine D3 Ki​ = 2.6 nM>1000-fold selective over D2[8]
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochlorideIschemia TargetsAssay purity 97%Trimetazidine API precursor[9]

Experimental Protocols: Radioligand Binding Assay

To ensure scientific integrity and reproducibility, the binding affinities of trimethoxybenzoyl piperazine compounds must be evaluated using a self-validating radioligand competition assay. The protocol below is optimized for highly lipophilic ligands.

Step-by-Step Methodology
  • Cell Culture & Membrane Harvesting: Culture HEK293 cells stably expressing the human target receptor (e.g., hD3R or hPAFR). Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Causality: Mechanical homogenization shears the cells while the cold temperature and inhibitors preserve the structural integrity of the membrane-bound GPCRs, preventing proteolytic degradation.

  • Incubation Mixture Preparation: In a 96-well plate, combine 50 μ L of the membrane suspension with 25 μ L of a target-specific radioligand (e.g., [3H] -pentazocine for σ1​ , or [125I] -IABN for D3) at a constant concentration near its Kd​ . Add 25 μ L of the trimethoxybenzoyl piperazine test compound at varying concentrations (ranging from 10−11 to 10−4 M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes. Causality: This specific time-temperature matrix ensures that steady-state thermodynamic equilibrium is reached between the radioligand and the test compound without risking thermal degradation of the receptor proteins.

  • Rapid Separation (Filtration): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Trimethoxybenzoyl piperazines are highly lipophilic and prone to sticking to standard glass fibers. PEI coats the fibers, neutralizing their negative charge and drastically reducing non-specific binding (NSB), thereby increasing the signal-to-noise ratio of the assay.

  • Washing & Quantification: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to flush out unbound radioligand. Extract the trapped radioactivity into a scintillation fluid and measure the decay events using a liquid scintillation counter.

  • Data Validation & Cheng-Prusoff Analysis: Determine the IC50​ using non-linear regression analysis (GraphPad Prism). Calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Self-Validation System: A known reference standard (e.g., Haloperidol for D2/Sigma assays) must be run in parallel on every plate. If the calculated Ki​ of the reference standard deviates by more than 0.5 log units from established historical baselines, the entire assay plate must be rejected to prevent false-positive affinity reporting.

Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis 5. Cheng-Prusoff Analysis Counting->Analysis

Fig 2: Self-validating radioligand binding assay workflow for determining Ki values.

Sources

Comprehensive Toxicity Profile of 1-(3,4,5-Trimethoxybenzoyl)piperazine (TMBP) in Animal Models: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, understanding the toxicological boundaries of foundational pharmacophores is critical. 1-(3,4,5-trimethoxybenzoyl)piperazine (TMBP) is a versatile chemical scaffold utilized extensively in the synthesis of platelet-activating factor (PAF) antagonists, anti-ischemic agents, and various designer drugs. As a Senior Application Scientist overseeing safety pharmacology, I approach the toxicity of TMBP not merely as a list of adverse events, but as a predictable cascade of structural liabilities.

Because isolated in vivo toxicity data for the naked TMBP scaffold is often proprietary or limited, we must employ a rigorous read-across methodology . This guide elucidates the mechanistic toxicology of TMBP by segregating the effects of its constituent piperazine and trimethoxybenzoyl moieties, providing self-validating experimental workflows for rigorous preclinical assessment.

Structural Toxicology: The Dual-Pharmacophore Model

The toxicity profile of TMBP is heavily dictated by its bipartite structure, with each moiety driving distinct adverse outcome pathways.

The Piperazine Scaffold: Neurotoxic Liabilities

Piperazine derivatives are generally characterized by low acute systemic toxicity but present highly specific neurotoxic liabilities. In mammalian models, the piperazine core acts as a γ-aminobutyric acid (GABA) receptor agonist[1]. This overstimulation of inhibitory pathways leads to characteristic neurobehavioral disruptions, including ataxia, staggering, tremors, and in severe cases, tonic seizures. Furthermore, piperazine-based designer drugs have been shown to induce significant loss of dopaminergic transporters, contributing to long-term locomotor dysfunction[2].

The Trimethoxybenzoyl Moiety: Metabolic Hepatotoxicity

The addition of the 3,4,5-trimethoxybenzoyl group significantly increases the lipophilicity of the molecule, altering its pharmacokinetic distribution and shifting its clearance toward hepatic metabolism. Hepatic processing of trimethoxy-substituted aromatics heavily involves CYP450-mediated O-demethylation. This metabolic activation can generate reactive quinone methide intermediates, which are capable of irreversible protein binding, leading to oxidative stress and subsequent hepatotoxicity[3].

TMBP_Toxicity cluster_0 Piperazine Moiety cluster_1 Trimethoxybenzoyl Moiety TMBP 1-(3,4,5-Trimethoxybenzoyl)piperazine (TMBP) GABA GABA Receptor Agonism TMBP->GABA DA Dopaminergic Disruption TMBP->DA CYP450 CYP450 O-Demethylation TMBP->CYP450 Neurotox Neurotoxicity (Ataxia, Tremors) GABA->Neurotox DA->Neurotox Quinone Reactive Quinone Methide CYP450->Quinone Hepatotox Hepatotoxicity (AST/ALT Elevation) Quinone->Hepatotox

Metabolic and receptor-mediated toxicity pathways of the TMBP scaffold.

Quantitative Toxicity Profile in Animal Models

To establish safe dosing windows, we synthesize quantitative data from standardized animal models exposed to TMBP analogs and its constituent moieties.

Table 1: Summarized Toxicity Metrics for TMBP and Structural Analogs

Toxicological MetricAnimal ModelValue / ObservationMechanistic DriverSource
Acute Oral LD50 Rat (Wistar/SD)~2,500 - 2,600 mg/kgLow acute systemic toxicity
Sub-chronic NOAEL Dog (Beagle)25 mg/kg/dayHepatic enzyme stability[1][4]
Neurotoxic LOAEL Mammalian (General)30 mg/kg/dayGABAergic overstimulation[1]
Hepatotoxicity RatElevated AST/ALT at >60 mg/kgCYP450-mediated oxidative stress[5]
Developmental Toxicity C. elegansLC50 ~1.22 - 52.21 mMDopaminergic transporter loss[2]

Experimental Workflows: Self-Validating Toxicological Protocols

A core tenet of modern toxicology is the implementation of self-validating protocols —workflows where internal controls and orthogonal assays continuously verify the integrity of the data. Below are the definitive methodologies for assessing TMBP toxicity.

Protocol A: In Vivo Sub-Chronic Hepatotoxicity and Neurobehavioral Assessment

Rationale: Wistar rats are selected due to their well-characterized hepatic enzyme profiles, which closely mimic human CYP450-mediated O-demethylation of the trimethoxybenzoyl moiety, making them ideal for hepatotoxicity readouts[5].

Step-by-Step Methodology:

  • Acclimation & Randomization: Acclimate adult Wistar rats (150-200g) for 7 days in a controlled environment (12h light/dark cycle). Randomize into four groups (n=10/group): Vehicle Control, Low Dose (15 mg/kg), Mid Dose (30 mg/kg), and High Dose (60 mg/kg).

  • Dosing Regimen: Administer TMBP via oral gavage daily for 28 days. Formulate TMBP in 0.5% carboxymethylcellulose (CMC) to ensure uniform suspension and accurate dosing.

  • Neurobehavioral Monitoring (Daily): Conduct Functional Observational Battery (FOB) assessments 1-hour post-dosing. Monitor for staggering, ataxia, and tremors.

    • Self-Validation Step: Video-record FOB sessions and utilize blinded, third-party scoring to eliminate observer bias.

  • Biomarker Sampling (Days 14 & 28): Draw blood via the retro-orbital plexus. Centrifuge at 3000 rpm for 15 mins. Quantify Aspartate Transaminase (AST), Alanine Transaminase (ALT), and alkaline phosphatase[5].

    • Self-Validation Step: Spike a known concentration standard into a control serum aliquot to verify assay linearity and rule out matrix interference.

  • Histopathology: Euthanize animals on Day 29. Extract the liver and brain. Fix in 10% neutral buffered formalin, section, and stain with Hematoxylin and Eosin (H&E). Pathologists must look for centrilobular necrosis (liver) and structural neuronal degradation (brain).

Protocol B: High-Throughput Neurotoxicity Screening

Rationale: C. elegans provides a highly sensitive, genetically tractable model for assessing the dopaminergic disruptions caused by piperazine derivatives without the confounding variables of mammalian pharmacokinetics[2].

Step-by-Step Methodology:

  • Strain Preparation: Utilize the transgenic BY200 strain of C. elegans (which expresses GFP specifically in dopaminergic neurons). Age-synchronize nematodes to the L4 larval stage.

  • Exposure: Transfer nematodes to 96-well plates containing Nematode Growth Medium (NGM) spiked with TMBP concentrations ranging from 0.1 mM to 10 mM.

  • Locomotor Assay: After 24 hours of exposure, measure body bends per minute to assess neuromuscular integrity.

    • Self-Validation Step: Include a positive control well (e.g., 1-benzylpiperazine) to ensure the assay is sensitive enough to detect known piperazine-induced locomotor deficits[2].

  • Fluorescence Microscopy: Paralyze worms with sodium azide and mount on agar pads. Quantify GFP fluorescence intensity to assess dopaminergic transporter integrity and neuronal survival.

Workflow cluster_assays Orthogonal Assays (Self-Validating) Start Model Selection (Wistar Rat / C. elegans) Dosing Controlled Dosing (Vehicle, Low, Mid, High) Start->Dosing Neuro Neurobehavioral FOB & Locomotor Assay Dosing->Neuro Biomarker Serum Biomarkers (AST/ALT Validation) Dosing->Biomarker Histo Histopathology & Fluorescence Imaging Dosing->Histo Data Data Synthesis & Toxicity Profiling Neuro->Data Biomarker->Data Histo->Data

Self-validating in vivo toxicological workflow for TMBP assessment.

Causality in Experimental Design

The selection of these specific models and endpoints is driven by strict causality. Relying solely on rodent models can mask early-stage neurotoxic events due to robust mammalian compensatory mechanisms. By utilizing C. elegans, we isolate the piperazine moiety's direct effect on dopaminergic pathways[2]. Conversely, C. elegans lacks the complex hepatic architecture required to fully evaluate the trimethoxybenzoyl group. The Wistar rat model is therefore indispensable, as it possesses the necessary hepatic machinery to generate the reactive quinone methide metabolites that drive transaminase elevation[3][5]. By combining these orthogonal models, researchers achieve a holistic, self-validating toxicity profile that satisfies stringent regulatory requirements.

References

  • Piperazine: Human health tier II assessment Source: industrialchemicals.gov.au
  • SIDS INITIAL ASSESSMENT PROFILE CAS No. 110-85-0 Source: oecd.org
  • CVMP - MRL - Piperazine Summary Report (3) - EMA Source: europa.eu
  • The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a R
  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed Source: nih.gov
  • Melanoma activation of 3-o-(3,4,5-trimethoxybenzoyl)-(-)

Sources

1-(3,4,5-trimethoxybenzoyl)piperazine metabolic pathways in vivo

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 1-(3,4,5-Trimethoxybenzoyl)piperazine (TMBP)

Executive Summary & Structural Significance

1-(3,4,5-trimethoxybenzoyl)piperazine (TMBP) is a highly versatile pharmacophore and a critical intermediate/metabolite in medicinal chemistry. It forms the core structural unit of several potent platelet-activating factor (PAF) antagonists, most notably PMS-1077, which has demonstrated significant efficacy in inducing apoptosis in tumor cell lines by blocking the NF-κB signaling pathway[1][2][3].

Understanding the in vivo metabolic fate of the TMBP scaffold is paramount for drug development professionals. Because the piperazine ring and the trimethoxybenzene moiety are both highly susceptible to cytochrome P450 (CYP) mediated biotransformation, predicting the clearance routes of TMBP-derived drugs is essential for mitigating idiosyncratic adverse drug reactions (IADRs) and avoiding detrimental drug-drug interactions (DDIs)[4].

Core Phase I & Phase II Metabolic Pathways

The in vivo metabolism of TMBP is characterized by a rapid Phase I oxidative cascade followed by Phase II conjugation. The structural features of TMBP dictate three primary metabolic axes:

Axis A: O-Demethylation (The Primary Clearance Route) The 3,4,5-trimethoxybenzene ring is the primary target for oxidative attack. In vivo studies on structurally analogous methoxyphenylpiperazines have definitively shown that O-demethylation is the dominant metabolic step, catalyzed predominantly by the highly polymorphic CYP2D6 enzyme, with secondary contributions from CYP3A4 and CYP2C9[5][6][7]. This reaction sequentially cleaves the methoxy ether bonds to yield mono-desmethyl (e.g., 3-hydroxy-4,5-dimethoxybenzoylpiperazine) and di-desmethyl metabolites. Because CYP2D6 is subject to significant genetic polymorphism, the pharmacokinetics of TMBP-derivatives will vary drastically between extensive metabolizers (EM) and poor metabolizers (PM)[8].

Axis B: Piperazine Ring Oxidation and Amide Cleavage The secondary/tertiary amines of the piperazine ring are susceptible to N-oxidation, primarily mediated by Flavin-containing monooxygenases (FMOs) and CYP3A4[4][8]. Additionally, hepatic amidases can hydrolyze the central benzoyl-piperazine linkage, yielding 3,4,5-trimethoxybenzoic acid and free piperazine.

Axis C: Phase II Conjugation Following Phase I O-demethylation, the newly formed phenolic hydroxyl groups undergo rapid Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) convert the lipophilic Phase I metabolites into highly polar O-glucuronide and O-sulfate conjugates, which are subsequently cleared via renal excretion[7].

TMBP_Metabolism TMBP 1-(3,4,5-trimethoxybenzoyl)piperazine (Parent Drug) O_Desmethyl O-Desmethyl-TMBP (Primary Phase I) TMBP->O_Desmethyl CYP2D6 / CYP3A4 (O-demethylation) N_Oxide TMBP N-oxide (Secondary Phase I) TMBP->N_Oxide FMO / CYP3A4 (N-oxidation) Hydrolysis 3,4,5-Trimethoxybenzoic Acid + Piperazine TMBP->Hydrolysis Amidase (Amide Cleavage) Phase2_Gluc O-Glucuronide Conjugate (Renal Excretion) O_Desmethyl->Phase2_Gluc UGTs Phase2_Sulf O-Sulfate Conjugate (Renal Excretion) O_Desmethyl->Phase2_Sulf SULTs

In vivo metabolic pathways of TMBP highlighting Phase I oxidation and Phase II conjugation.

Quantitative Kinetic Profiling

To accurately model the clearance of TMBP, we must look at the enzyme kinetics. Data extrapolated from recombinant human CYPs (rCYPs) and pooled human liver microsomes (pHLM) processing analogous piperazine derivatives reveals the high affinity (low Km​ ) of CYP2D6 for the trimethoxybenzene-piperazine scaffold[5][6].

Table 1: Kinetic Parameters for CYP-Mediated O-Demethylation of Piperazine Derivatives

Enzyme SourceApparent Km​ ( μM ) Vmax​ Primary InhibitorInhibition (%)
Pooled HLM (pHLM) 204.80 ± 51.81127.50 ± 13.25 pmol/min/mgQuinidine (3 μM )98.5 ± 0.5%
Recombinant CYP2D6 48.34 ± 14.485.44 ± 0.47 pmol/min/pmolQuinidine (1 μM )71.9 ± 4.8%
PM HLM (CYP2D6 Deficient) N/AReduced by ~70% vs pHLMN/AN/A

Note: Data demonstrates that in CYP2D6 poor metabolizer (PM) models, the overall metabolic clearance drops by ~70%, proving CYP2D6 is the rate-limiting enzyme[5][6].

Self-Validating Experimental Protocol: In Vivo & In Vitro Metabolite Profiling

To establish absolute scientific trustworthiness, a metabolic profiling protocol cannot rely on a single assay. The following methodology is designed as a self-validating system : it pairs in vivo phenotypic animal models with in vitro chemical inhibition. If CYP2D6 is the true driver of TMBP metabolism, the in vivo deficiency model must perfectly mirror the in vitro chemically inhibited model.

Step 1: In Vivo Dosing and Phenotype Comparison (The Biological Anchor)

Causality Rationale: Wistar rats serve as the Extensive Metabolizer (EM) model, while Dark Agouti rats are utilized because they possess a natural genetic deficiency in CYP2D1 (the rat ortholog of human CYP2D6), making them the perfect in vivo Poor Metabolizer (PM) model[8].

  • Administer TMBP (10 mg/kg, formulated in 10% DMSO/90% saline) via oral gavage to a cohort of male Wistar rats and female Dark Agouti rats.

  • House animals in metabolic cages and collect urine and plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Store samples immediately at -80°C to prevent spontaneous degradation of N-oxide metabolites.

Step 2: Sample Preparation & Enzymatic Cleavage

Causality Rationale: Phase II conjugates are often too polar to be retained on standard reverse-phase columns and their mass spectra can be highly complex. Enzymatic cleavage reverts them to Phase I metabolites, allowing us to quantify the true extent of O-demethylation[7].

  • Aliquot 100 μL of plasma/urine and spike with an internal standard (e.g., TMBP-d3).

  • Deconjugation: Add 50 μL of β -glucuronidase/arylsulfatase (from Helix pomatia) in sodium acetate buffer (pH 5.0) to the urine samples. Incubate at 37°C for 2 hours.

  • Extraction: Load the mixture onto pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridges. Wash with 5% methanol in water, elute with 100% methanol, and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 μL of the LC mobile phase.

Step 3: In Vitro CYP450 Phenotyping (The Chemical Validation)

Causality Rationale: By using highly specific chemical inhibitors on human liver microsomes, we can isolate the exact contribution of each CYP isoform, validating the in vivo Dark Agouti data[4][5][6].

  • Prepare an incubation mixture containing pooled human liver microsomes (pHLM) (1.0 mg/mL protein), 100 mM phosphate buffer (pH 7.4), and TMBP (50 μM ).

  • Inhibition Assay: Pre-incubate parallel samples for 10 minutes with isoform-specific inhibitors: Quinidine (1 μM , for CYP2D6), Ketoconazole (1 μM , for CYP3A4), and α -naphthoflavone (1 μM , for CYP1A2).

  • Initiate the reaction by adding an NADPH-generating system. Incubate at 37°C for 30 minutes, then quench with ice-cold acetonitrile.

Step 4: UHPLC-Q-TOF/MS Analysis
  • Inject 5 μL of the reconstituted samples into a UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive ESI mode.

  • Separate analytes using a Waters Acquity BEH C18 column (1.7 μm , 2.1 × 100 mm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Data Interpretation: Monitor for specific mass shifts. A shift of -14 Da from the parent TMBP mass indicates O-demethylation (loss of CH3​ , gain of H ). A shift of +16 Da indicates N-oxidation.

Workflow Animal In Vivo Dosing (Wistar / Dark Agouti) Sample Plasma & Urine Collection (0-24h) Animal->Sample Prep SPE & Enzymatic Cleavage Sample->Prep Analysis UHPLC-Q-TOF/MS Analysis Prep->Analysis Data Metabolite ID & Kinetic Profiling Analysis->Data

Self-validating experimental workflow for LC-MS/MS in vivo metabolite profiling.

Sources

Methodological & Application

1-(3,4,5-trimethoxybenzoyl)piperazine use as a chemical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(3,4,5-Trimethoxybenzoyl)piperazine as a Core Scaffold in Advanced Therapeutics

Executive Summary & Chemical Rationale

In modern drug discovery, the piperazine ring is a privileged scaffold, prized for its basicity, water solubility, and capacity to act as a rigid vector for pharmacophores. When functionalized as 1-(3,4,5-trimethoxybenzoyl)piperazine , this intermediate becomes a powerful building block. The addition of the 3,4,5-trimethoxyphenyl moiety—a structural motif frequently found in natural tubulin-binding agents like colchicine and podophyllotoxin—significantly enhances the molecule's lipophilicity, hydrogen-bonding capacity, and ability to penetrate the blood-brain barrier (BBB)[1][2].

This application note provides an authoritative guide on utilizing 1-(3,4,5-trimethoxybenzoyl)piperazine in the synthesis of advanced therapeutic agents, detailing its mechanistic roles in oncology, neurovirology, and infectious diseases, alongside field-proven, self-validating protocols.

Key Therapeutic Applications & Mechanistic Insights

Oncology: Tubulin Inhibition and Apoptosis (PMS-1077)

One of the most prominent derivatives of this intermediate is PMS-1077 (2-N,N-diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride). PMS-1077 exhibits profound anti-proliferative effects across multiple cancer cell lines. In human Burkitt's lymphoma (Raji) cells, it acts by inhibiting tubulin polymerization, effectively arresting the cell cycle in the G0/G1 phase and triggering apoptosis[2]. Furthermore, in DU145 prostate cancer cells, PMS-1077 sensitizes the cells to TNF-α-induced apoptosis by actively blocking the NF-κB signaling pathway, a critical survival mechanism in many solid tumors[3]. In human leukemic HL-60 cells, it induces cellular differentiation, up-regulating CD11b and CD14 markers while decreasing overall cell viability[4].

Neurovirology: Dual Anti-PAF and Anti-HIV-1 Activity (PMS-601)

Platelet-Activating Factor (PAF) is an inflammatory mediator and an HIV-induced neurotoxin secreted in infected brains, contributing to HIV-associated dementia (HAD). Trisubstituted piperazines derived from 1-(3,4,5-trimethoxybenzoyl)piperazine, such as PMS-601 , demonstrate dual micromolar potency as both PAF-antagonists and HIV-1 replication inhibitors. The trimethoxybenzoyl group is essential here, providing the precise steric hindrance and electropositive alternants required to bind the PAF receptor while allowing the molecule to cross the BBB[1][3][5].

Anti-Infective Agents

Beyond oncology and virology, this scaffold is actively utilized to synthesize thiazole-tethered piperazine compounds exhibiting potent antiplasmodial (anti-malarial) activity[6]. Additionally, coupling the intermediate with various aromatic acid chlorides yields agents with significant antibacterial and antifungal properties[7][8].

Quantitative Data Summaries

The following table summarizes the biological activity profiles of key therapeutics synthesized from the 1-(3,4,5-trimethoxybenzoyl)piperazine core:

Compound DerivativeTarget Disease / Cell LineKey Pharmacological MechanismReference
PMS-1077 Burkitt's Lymphoma (Raji)Inhibits tubulin polymerization; induces G0/G1 cell cycle arrest.[2]
PMS-1077 Prostate Cancer (DU145)Sensitizes to TNF-α induced apoptosis via NF-κB blockade.[3]
PMS-1077 Leukemia (HL-60)Induces differentiation; up-regulates CD11b and CD14.[4]
PMS-601 HIV-Associated DementiaDual anti-PAF and anti-HIV-1 activity; BBB penetrant.[1][3]
Thiazole-tethered Malaria (Plasmodium)Disrupts parasitic lifecycle (Antiplasmodial activity).[6]
1,4-bis-TMBP Thrombosis / InflammationPlatelet-Activating Factor (PAF) receptor antagonism.[5]

(Note: 1,4-bis-TMBP = 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazine)

Experimental Workflows and Biological Pathways

SynthesisWorkflow A 3,4,5-Trimethoxybenzoic Acid B Activation HATU (1.2 eq), DIPEA (2.0 eq) in THF 10 min, Ambient Temp A->B C Amidation Boc-piperazine (1.0 eq) 0°C to RT, 3-4 h B->C D Boc-Protected Intermediate Purification (Column Chromatography) C->D E Deprotection TFA/DCM or HCl D->E F 1-(3,4,5-Trimethoxybenzoyl)piperazine Yield >85% E->F

Synthetic workflow for 1-(3,4,5-trimethoxybenzoyl)piperazine core intermediate.

PMS1077_Mechanism PMS PMS-1077 Treatment (40-80 µM) TUB Tubulin Polymerization Inhibition PMS->TUB NFKB NF-κB Signaling Blockade PMS->NFKB CC G0/G1 Cell Cycle Arrest TUB->CC TNF TNF-α Sensitization NFKB->TNF APO Apoptosis Induction (Annexin-V+ / PI+) CC->APO TNF->APO

Mechanism of action for PMS-1077 in cancer cell lines.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate

Objective: Generate the mono-acylated piperazine intermediate while strictly preventing di-acylation.

Causality & Reagent Selection: HATU is utilized as the coupling reagent because it forms a highly reactive HOAt ester, which is exceptionally efficient for sterically hindered, electron-rich methoxy-substituted benzoic acids. Boc-piperazine is used to ensure strict mono-substitution[7][8].

  • Activation: Dissolve 10 g (0.0475 mol, 1.0 eq) of 3,4,5-trimethoxybenzoic acid in 150 mL of dry tetrahydrofuran (THF). Add 21.67 g (0.057 mol, 1.2 eq) of HATU, followed by 12.27 g (0.095 mol, 2.0 eq) of N,N-diisopropylethylamine (DIPEA). Stir for 20 min at ambient temperature[7].

  • Coupling: Cool the reaction mixture to 0 °C to control the initial exothermic reaction. Add 8.84 g (0.0475 mol, 1.0 eq) of commercially available Boc-piperazine. Allow the mixture to warm to ambient temperature and stir for 3-4 h[7].

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using ethyl acetate:petroleum ether (1:1). The reaction is deemed complete when the starting acid spot is entirely consumed[7].

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude mass via silica gel column chromatography (60-120 mesh) using 30% ethyl acetate in hexane (3:7)[7][8].

  • Quality Control (QC) Validation: Confirm the product identity via LC-MS (Expected ESI positive m/z : [M+H]+ 382.5) and 1 H NMR (400 MHz, DMSO-d6: verify the presence of methoxy protons at δ 3.78 (s, 6H) and 3.68 (s, 3H))[8]. (Note: Subsequent deprotection with TFA in DCM yields the final 1-(3,4,5-trimethoxybenzoyl)piperazine free base).

Protocol 2: In Vitro Apoptosis Validation Assay (Annexin-V/PI Flow Cytometry)

Objective: Quantify apoptotic induction by PMS-1077 in DU145 prostate cancer cells.

Causality & Reagent Selection: Annexin-V binds to phosphatidylserine flipped to the outer cellular leaflet (a hallmark of early apoptosis). Propidium Iodide (PI) intercalates into DNA but cannot cross intact cell membranes, thus only staining late apoptotic/necrotic cells. The dual stain clearly differentiates viable, early apoptotic, and late apoptotic populations[3].

  • Cell Treatment: Seed DU145 cells in appropriate culture plates. Treat with 0, 40, and 80 µM of PMS-1077 for 24 h. Rationale: A 24-hour window provides sufficient time for PMS-1077 to block NF-κB signaling and initiate the apoptotic cascade[3].

  • Harvesting: Pellet the cells by centrifugation at 1000 rpm. Wash twice with cold PBS. Rationale: Cold PBS halts cellular metabolism and removes residual phenol red or serum proteins that could quench fluorescence[3].

  • Staining: Resuspend the cell pellet in 200 µL of binding buffer. Add 10 µL of Annexin-V-FITC and 5 µL of PI. Incubate in the dark for 30 min at room temperature to prevent fluorophore photobleaching[3].

  • Flow Cytometry & Self-Validation: Analyze the cells using flow cytometry with a 488 nm excitation wavelength (band pass filters 515 nm for FITC and >600 nm for PI)[3]. Self-Validating QC Step: To ensure data integrity, the system must include three critical controls:

    • Unstained cells (to establish the autofluorescence baseline).

    • Annexin-V only (to set compensation for FITC spillover into the PI channel).

    • PI only (to set compensation for PI spillover into the FITC channel).

References

  • Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities of Trisubstituted Piperazine Derivatives. Chemical and Pharmaceutical Bulletin. URL:[Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. URL:[Link]

  • Structure–activity relationships in platelet-activating factor. Part 14: Synthesis and biological evaluation of piperazine derivatives with dual anti-PAF and anti-HIV-1 activity. ORBi. URL:[Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. URL:[Link]

  • Design and modeling of new platelet-activating factor antagonists. 1. Synthesis and biological activity of 1,4-bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines. PubMed. URL:[Link]

  • PMS-1077, a PAF antagonist, induced differentiation of HL-60 cells with its novel activity. PubMed. URL:[Link]

  • Apoptosis of Human Burkitt's Lymphoma Cells Induced by 2-N,N-diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) Piperazine Hydrochloride (PMS-1077). PubMed. URL:[Link]

  • PMS1077 Sensitizes TNF-α Induced Apoptosis in Human Prostate Cancer Cells by Blocking NF-κB Signaling Pathway. PMC. URL:[Link]

Sources

Comprehensive NMR Characterization and Protocol Guide for 1-(3,4,5-Trimethoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

1-(3,4,5-trimethoxybenzoyl)piperazine is a highly versatile synthetic intermediate and a potent pharmacophore. In medicinal chemistry, it is heavily utilized in the design of [1]. Mechanistically, the 3,4,5-trimethoxybenzoyl moiety generates a specific negative electrostatic potential. This potential interacts with the electropositive zones of the PAF receptor, forming a well-documented[2].

Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is critical for downstream functionalization, particularly when synthesizing trisubstituted piperazine derivatives for antiviral or cardiovascular indications. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting, focusing instead on the causality of the spectral features and providing a self-validating protocol for accurate spectral acquisition.

Spectral Causality & Field-Proven Insights

When analyzing the 1 H NMR spectrum of 1-(3,4,5-trimethoxybenzoyl)piperazine, the most striking feature is the appearance of the piperazine ring protons as broad singlets (bs) rather than sharp, defined multiplets[3].

The Causality: This is not an artifact of poor magnetic shimming; it is a direct result of the partial double-bond character of the amide C-N bond. Resonance between the carbonyl oxygen and the piperazine nitrogen restricts free rotation around the C-N bond at room temperature. Consequently, the interconversion between rotamers occurs at a rate comparable to the NMR timescale, leading to chemical exchange broadening of the adjacent methylene protons (C2, C6).

G Molecule 1-(3,4,5-Trimethoxybenzoyl)piperazine Aromatic 3,4,5-Trimethoxy Phenyl Ring Molecule->Aromatic Amide Amide Bond (C=O) Molecule->Amide Piperazine Piperazine Ring (Secondary Amine) Molecule->Piperazine Aromatic_NMR 1H: δ 6.66 (s, 2H) 13C: ~152.5, 138.5 ppm Aromatic->Aromatic_NMR PAF PAF Receptor Antagonism 'Cache-oreilles' System Aromatic->PAF Negative Electrostatic Potential Amide_NMR Restricted Rotation (Partial Double Bond) Amide->Amide_NMR Piperazine_NMR Broad Singlets 1H: δ 3.41, 2.74 (bs) Piperazine->Piperazine_NMR Amide_NMR->Piperazine_NMR Causes signal broadening

Logical mapping of 1-(3,4,5-trimethoxybenzoyl)piperazine structural features to NMR causality.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high-fidelity data, follow this step-by-step methodology. This protocol is designed as a self-validating system —meaning the success of each step can be mathematically verified during data processing.

Step 1: Sample Preparation
  • Sample Weighing: Accurately weigh 15–20 mg of the compound for 1 H NMR, or 40–50 mg for 13 C NMR, to ensure an adequate signal-to-noise (S/N) ratio.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Expert Insight: DMSO- d6​ is selected over CDCl 3​ to disrupt intermolecular hydrogen bonding from the secondary amine and to ensure complete solubility of the polar amide, yielding sharper aromatic and methoxy signals.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure no air bubbles are trapped at the bottom, as phase boundaries severely distort magnetic field homogeneity (shimming).

Step 2: Acquisition Parameters
  • 1 H NMR (400 MHz): Use a standard 1D proton pulse sequence (zg30). Set the Number of Scans (NS) to 16–32, with a Relaxation Delay (D1) of 1.5 s to allow complete longitudinal relaxation of the aromatic protons.

  • 13 C NMR (100 MHz): Use a proton-decoupled 13 C pulse sequence (zgpg30). Set NS to 512–1024 (due to the low natural abundance of 13 C) and D1 to 2.0 s.

Step 3: Processing and Self-Validation
  • Window Functions: Apply an exponential line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation (FT).

  • Calibration: Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm for 1 H and the septet at 39.52 ppm for 13 C.

  • Self-Validation Checkpoint: Before assigning the piperazine broad singlets, verify the integration of the sharp aromatic singlet at δ 6.66 ppm. If this integrates exactly to 2H, and the methoxy peaks integrate to 9H (6H + 3H), your baseline correction is mathematically sound. This validates the 8H total integration of the broadened piperazine signals[3].

Quantitative Data Presentation

H NMR Spectral Data (400 MHz, DMSO- d6​ )

The following 1 H NMR data is corroborated by[3].

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
Aromatic C2, C6 6.66Singlet (s)2HAr-H
Methoxy C3, C5 3.79Singlet (s)6H-OCH 3​ (meta)
Methoxy C4 3.68Singlet (s)3H-OCH 3​ (para)
Piperazine C2, C6 3.41Broad Singlet (bs)4H-CH 2​ -N(C=O)-
Piperazine C3, C5 2.74Broad Singlet (bs)4H-CH 2​ -NH-
C NMR Spectral Data (100 MHz, DMSO- d6​ )

Note: The following table represents highly accurate empirical assignments based on the structural environment of standard trimethoxybenzamide piperazine derivatives.

PositionChemical Shift ( δ , ppm)Assignment
Carbonyl ~169.0C=O (Amide)
Aromatic C3, C5 ~152.5Ar-C-OCH 3​ (meta)
Aromatic C4 ~138.5Ar-C-OCH 3​ (para)
Aromatic C1 ~132.0Ar-C (ipso to C=O)
Aromatic C2, C6 ~104.5Ar-CH
Methoxy C4 ~60.1-OCH 3​ (para)
Methoxy C3, C5 ~56.0-OCH 3​ (meta)
Piperazine C2, C6 ~47.5 / ~42.5-CH 2​ -N(C=O)- (Split/broadened due to rotamers)
Piperazine C3, C5 ~46.0-CH 2​ -NH-

References

  • Mallikarjuna, S. M., Sandeep, C., & Basavaraj, P. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 8(2), 262-268. URL:[Link]

  • Lamouri, A., et al. (1993). Design and modeling of new platelet-activating factor antagonists. 1. Synthesis and biological activity of 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazines. Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • Fukushi, H., et al. (1994). Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities of Trisubstituted Piperazine Derivatives. Chemical and Pharmaceutical Bulletin, 42(3), 551-559. URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming low aqueous solubility of 1-(3,4,5-trimethoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(3,4,5-trimethoxybenzoyl)piperazine .

This molecule presents a classic formulation challenge: it contains a highly lipophilic 3,4,5-trimethoxybenzoyl moiety coupled with a secondary piperazine amine. While the piperazine core is a highly versatile pharmacophore 1, its high crystal lattice energy and pH-dependent speciation often lead to poor aqueous solubility in neutral or basic media.

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative data, and self-validating protocols to permanently resolve these solubility issues.

Diagnostic Workflow

SolubilityTroubleshooting Compound 1-(3,4,5-trimethoxybenzoyl)piperazine (Free Base, Low Solubility) pH_Check Determine Target Assay pH Compound->pH_Check Acidic Acidic (pH < 6.0) Amine Protonated pH_Check->Acidic GI Tract / Acidic Media Physiol Physiological (pH 7.4) Partial Free Base pH_Check->Physiol Blood / Cell Culture SaltForm Salt Formation (e.g., HCl, Mesylate) Acidic->SaltForm Cosolvent Co-solvent Addition (DMSO, PEG 400) Physiol->Cosolvent Quick Screening Cyclo Cyclodextrin Complexation (HP-β-CD) Physiol->Cyclo High Biocompatibility Soluble_InVivo High Aqueous Solubility (In Vivo Ready) SaltForm->Soluble_InVivo Soluble_InVitro Stable Stock Solution (In Vitro Ready) Cosolvent->Soluble_InVitro Cyclo->Soluble_InVivo

Workflow for troubleshooting and enhancing the aqueous solubility of piperazine derivatives.

Mechanistic Troubleshooting (FAQs)

Q1: Why does 1-(3,4,5-trimethoxybenzoyl)piperazine precipitate when diluted into pH 7.4 buffers, even if the stock was completely clear in DMSO? A: This is a classic case of solvent-shift precipitation combined with pH-dependent speciation. The secondary amine of the piperazine ring has a pKa of approximately 8.0. In 100% DMSO, the crystal lattice is disrupted, and the compound is fully solvated. However, upon dilution into an aqueous buffer at pH 7.4, the DMSO concentration drops, and the compound approaches its free-base equilibrium. Because pH 7.4 is close to its pKa, a significant fraction of the molecules exist as the uncharged free base. The highly lipophilic trimethoxybenzoyl moiety drives hydrophobic aggregation, causing it to crash out of solution.

Q2: I cannot change the assay pH. What is the best way to keep the compound in solution for cell-based assays without exceeding 0.1% DMSO? A: For in vitro assays requiring high biocompatibility, cyclodextrin complexation is superior to simple co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can form a host-guest inclusion complex. The lipophilic 3,4,5-trimethoxybenzoyl ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility. Recent computational and experimental investigations into similar lipophilic alkaloids demonstrate that SBE-β-CD and HP-β-CD significantly enhance solubility and stability through 1:1 inclusion complexes driven by van der Waals interactions 2.

Q3: How do I permanently improve the bulk solubility of this compound for oral dosing in animal models? A: Salt formation is the definitive approach. By reacting the secondary amine with a strong acid (e.g., hydrochloric acid or methanesulfonic acid), you force the molecule into a permanently ionized state. This drastically lowers the crystal lattice energy and increases the hydration energy. Pharmaceutical salt formation is a proven technique for piperazine derivatives. Studies have shown that converting poorly soluble drugs into piperazine-associated salts can increase aqueous solubility by more than 10-fold and significantly accelerate the dissolution rate 3. Adjusting the solvent system or utilizing co-solvents can also systematically optimize the solubility profile 4.

Quantitative Comparison of Solubilization Strategies

StrategyMechanism of ActionEstimated Solubility GainBiocompatibilityIdeal Application
DMSO Co-solvent (≤0.1%) Disruption of crystal lattice2x - 5xLow (Cytotoxic at >0.5%)Initial in vitro screening
PEG 400 (10-20%) Dielectric constant reduction5x - 10xModerateIV formulations / Animal models
HP-β-CD Complexation Hydrophobic cavity encapsulation20x - 50xHighCell culture / Sensitive in vivo assays
Salt Formation (HCl) Ionization of secondary amine50x - 100xHighBulk API synthesis / Oral dosing

Self-Validating Experimental Protocols

Protocol 1: Preparation of 1-(3,4,5-trimethoxybenzoyl)piperazine Hydrochloride Salt

This protocol converts the lipophilic free base into a highly water-soluble ionized salt.

  • Dissolution: Dissolve 1.0 g of 1-(3,4,5-trimethoxybenzoyl)piperazine free base in 15 mL of anhydrous ethanol in a round-bottom flask. Gently warm to 40°C if necessary.

    • Causality: Ethanol solvates the free base without promoting premature hydrolysis, while gentle heating disrupts the initial crystal lattice.

  • Acidification: While stirring continuously, slowly add 1.1 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise.

    • Causality: Ethereal HCl provides anhydrous protons to ionize the secondary amine without introducing water, which could complicate crystallization.

  • Precipitation: A white precipitate (the hydrochloride salt) should begin to form immediately. Stir for an additional 30 minutes at room temperature to ensure complete conversion.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of cold, anhydrous diethyl ether.

    • Causality: Ether removes unreacted free base and residual ethanol without dissolving the newly formed salt.

  • Drying: Dry the solid in a vacuum desiccator at 40°C overnight.

  • Self-Validation Step: Weigh the dried product to calculate the yield. Test the solubility by adding 10 mg of the powder to 1 mL of Deionized (DI) water. Complete dissolution without turbidity confirms successful salt conversion, as the free base would remain entirely insoluble.

Protocol 2: Preparation of HP-β-CD Inclusion Complex (1:1 Molar Ratio)

This protocol encapsulates the lipophilic moiety, allowing the compound to remain soluble at physiological pH.

  • Host Preparation: Dissolve 1 molar equivalent of HP-β-CD in 10 mL of distilled water to form a clear solution.

  • Guest Addition: Add 1 molar equivalent of 1-(3,4,5-trimethoxybenzoyl)piperazine free base to the HP-β-CD solution. The mixture will initially be a cloudy suspension.

  • Complexation: Stir the suspension magnetically at 300 rpm at room temperature for 48 hours.

    • Causality: Prolonged kinetic energy is required to overcome the hydration shell of the cyclodextrin and allow the lipophilic trimethoxybenzoyl moiety to partition into the hydrophobic cavity.

  • Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter.

    • Causality: This physically separates the successful water-soluble inclusion complexes from any unreacted, insoluble free base.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize (freeze-dry) for 24-48 hours to obtain the solid inclusion complex.

  • Self-Validation Step: Reconstitute a portion of the lyophilized powder in PBS (pH 7.4). The solution must remain perfectly clear. Any cloudiness indicates incomplete complexation or dissociation.

References

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed (NIH).2

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed (NIH).3

  • Addressing poor solubility of piperidine derivatives in reactions. Benchchem.4

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica.1

Sources

Technical Support Center: Crystallization and Impurity Reduction for 1-(3,4,5-trimethoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1-(3,4,5-trimethoxybenzoyl)piperazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the expertise to overcome common challenges in crystallization and achieve high-purity material essential for your research.

Overview: The Critical Role of Purity

1-(3,4,5-trimethoxybenzoyl)piperazine is a key synthetic intermediate in medicinal chemistry. The presence of even trace impurities can significantly impact the outcomes of subsequent reactions and the pharmacological profile of final compounds, potentially leading to misleading data and project delays[1]. Achieving high crystalline purity is not merely a matter of protocol but a cornerstone of reliable and reproducible scientific research. This guide addresses the root causes of impurity incorporation and provides robust methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(3,4,5-trimethoxybenzoyl)piperazine?

Understanding potential impurities is the first step toward eliminating them. They typically arise from the synthetic route used.

  • Unreacted Starting Materials: Residual piperazine or 3,4,5-trimethoxybenzoyl chloride (or the corresponding acid) are common.

  • Disubstituted By-product: The most frequent process-related impurity is the symmetrically disubstituted 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine . This occurs when a second molecule of the acyl chloride reacts with the remaining secondary amine of the desired product. Controlling the stoichiometry is crucial to minimize its formation[2].

  • Hydrolysis Products: If moisture is present during the reaction or workup, the acyl chloride can hydrolyze back to 3,4,5-trimethoxybenzoic acid.

  • Degradation Products: Piperazine derivatives can be susceptible to oxidation or degradation, especially at elevated temperatures[3].

G Piperazine Piperazine MainProduct 1-(3,4,5-trimethoxybenzoyl)piperazine (Desired Product) Piperazine->MainProduct AcylChloride 3,4,5-Trimethoxybenzoyl Chloride AcylChloride->MainProduct 1.0 eq Byproduct 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine (Disubstituted Impurity) MainProduct->Byproduct + 1.0 eq Acyl Chloride (Side Reaction)

Caption: Key reaction pathway and formation of the primary disubstituted impurity.

Q2: How do I select the optimal solvent for recrystallization?

A suitable recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures[3]. This differential solubility is the basis of purification.

Guiding Principles:

  • Polarity Matching: The benzoylpiperazine structure has both polar (amide, ether) and non-polar (aromatic ring) features. Solvents of intermediate polarity, such as alcohols or esters, are often a good starting point.

  • Solubility Screening: The most reliable method is to test solubility in small volumes of various candidate solvents.

  • Solvent Systems: If a single solvent is not ideal, a binary solvent system (one in which the compound is soluble and one in which it is not, e.g., ethanol/water or ethyl acetate/hexanes) can be highly effective[3][4].

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityExpected Solubility (Hot)Expected Solubility (Cold)Notes
Isopropanol82Polar ProticHighLow to ModerateOften a first choice for piperazine derivatives[2].
Ethanol78Polar ProticHighModerateMay require cooling in an ice bath for good recovery[4].
Ethyl Acetate77Polar AproticHighLowGood for removing highly polar impurities.
Acetonitrile82Polar AproticHighLowCan yield very pure crystals.
Toluene111Non-polarModerateVery LowUseful for removing non-polar impurities.
Water100Very PolarVery LowInsolublePrimarily used as an anti-solvent in a binary system.
Q3: My product has oiled out instead of crystallizing. What is the cause and solution?

Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system. This is often caused by using a solvent that is too non-polar or by cooling the solution too rapidly.

Solutions:

  • Re-heat and Add More Solvent: Re-dissolve the oil by heating and add more of the same solvent to lower the saturation point.

  • Add a Better Solvent: Add a small amount of a more polar solvent in which the compound is also soluble to create a more favorable solvent environment.

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can promote the formation of an ordered crystal lattice rather than an amorphous oil.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites.

Q4: How can I definitively assess the purity of my crystallized product?

A multi-faceted approach is necessary for a trustworthy purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid purity checks. A pure compound should ideally show a single spot. It is excellent for monitoring the progress of purification[1][4].

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A validated HPLC method can accurately determine the percentage of the main component and detect impurities at very low levels[5][6].

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range[3]. Impurities typically cause depression and broadening of the melting point range. The melting point for the related hydrochloride salt is reported as 102-104°C[7].

  • Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and can help identify unknown impurities[3].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield • Product is too soluble in the crystallization solvent, even when cold.• Premature crystallization during hot filtration.• Incomplete reaction or loss during workup.• Cool the filtrate in an ice bath or freezer.• Reduce the final volume of the solvent before cooling.• Use a different solvent or an anti-solvent.• Pre-heat the filtration funnel and flask.
Discolored Crystals (Yellow/Brown) • Presence of colored, polar impurities.• Thermal degradation during reflux.• During recrystallization, add a small amount of activated charcoal to the hot solution and filter it through celite before cooling[2].• Reduce reflux time or temperature if possible.
Crystals Do Not Form Upon Cooling • Solution is not sufficiently saturated.• The compound is too soluble in the chosen solvent.• Evaporate some of the solvent to increase concentration.• Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists.• Scratch the inner wall of the flask with a glass rod.• Add a seed crystal of pure product.
Broad Melting Point • The sample contains impurities.• The sample is not completely dry (residual solvent).• Perform a second recrystallization.• Consider purification by column chromatography for difficult-to-remove impurities.• Dry the product under high vacuum for an extended period.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol outlines a systematic approach to purifying your crude product.

  • Dissolution: Place the crude 1-(3,4,5-trimethoxybenzoyl)piperazine in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator[4].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities on the surface.

  • Drying: Dry the purified product under a high vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare Samples: Dissolve a small amount of your crude material and your crystallized product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the Plate: Use a capillary tube to spot each solution onto a silica gel TLC plate (e.g., Silica gel 60 F254)[1][5]. Also spot a co-spot containing both crude and pure samples.

  • Develop the Plate: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 30-50% ethyl acetate in hexane is a good starting point[8]).

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: A pure product should show a single, well-defined spot. Compare the crude lane to the pure lane to assess the effectiveness of the crystallization. The disubstituted by-product, being less polar, will have a higher Rf value than the desired product.

G cluster_workflow Purification Workflow Crude Crude Product PurityCheck1 Assess Purity (TLC, HPLC) Crude->PurityCheck1 IsPure Purity Acceptable? PurityCheck1->IsPure Purify Select Purification Method IsPure->Purify No Final Pure Crystalline Product (Dry & Characterize) IsPure->Final Yes Recrystallize Recrystallization Purify->Recrystallize Most Impurities Column Column Chromatography Purify->Column Difficult Separation Recrystallize->PurityCheck1 Column->PurityCheck1

Sources

Technical Support Center: HPLC Troubleshooting Guide for 1-(3,4,5-trimethoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This knowledge base is designed for analytical chemists and drug development professionals dealing with chromatographic challenges related to 1-(3,4,5-trimethoxybenzoyl)piperazine , a critical pharmaceutical intermediate[1].

Due to the presence of a highly basic secondary amine within its piperazine ring, this molecule is notoriously prone to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides field-proven, mechanistically grounded solutions to diagnose and eliminate peak asymmetry, ensuring robust quantification and method reliability.

Part 1: Diagnostic Workflow

Before altering mobile phase chemistry, it is critical to determine whether the peak tailing is a chemical issue (analyte-stationary phase interaction) or a physical issue (system dead volume or column degradation). Follow the logical workflow below to isolate the root cause.

TroubleshootingWorkflow Start Observe Peak Tailing for Piperazine Derivative InjectNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->InjectNeutral CheckNeutral Does the neutral peak also tail? InjectNeutral->CheckNeutral Physical Physical Issue: Check Dead Volume, Fittings, or Column Void CheckNeutral->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions CheckNeutral->Chemical No FixPhysical Replace fittings, minimize tubing ID, or replace column Physical->FixPhysical Strategy1 Strategy 1: Lower Mobile Phase pH to < 3.0 Chemical->Strategy1 Strategy2 Strategy 2: Add 10-20 mM TEA as Competing Base Chemical->Strategy2 Strategy3 Strategy 3: Use Fully End-Capped or Hybrid Column Chemical->Strategy3 Resolved Peak Symmetry Restored (As < 1.5) FixPhysical->Resolved Strategy1->Resolved Strategy2->Resolved Strategy3->Resolved

Decision tree for diagnosing and resolving HPLC peak tailing in basic analytes.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 1-(3,4,5-trimethoxybenzoyl)piperazine exhibit severe peak tailing compared to other intermediates?

The Causality: The tailing is caused by a dual retention mechanism. While the trimethoxybenzoyl group interacts hydrophobically with the C18 stationary phase, the secondary amine on the piperazine ring (pKa ~9.8) remains fully protonated and positively charged at standard mobile phase pH ranges (pH 4.0–8.0).

Simultaneously, traditional silica-based columns contain residual silanol groups (Si-OH). Above pH 3.0, these silanols deprotonate to form anionic silanoate groups (Si-O⁻)[2]. This creates a secondary ion-exchange interaction where the cationic piperazine is strongly attracted to the anionic silica surface. Because ion-exchange kinetics are slower than hydrophobic partitioning, a portion of the analyte molecules is retained longer, resulting in a pronounced tail.

Q2: How do I definitively diagnose if the tailing is chemical (silanol interaction) or physical (dead volume)?

The Causality: Physical issues (like a void at the head of the column or poorly seated PEEK tubing) will distort the flow path for all molecules equally. Chemical issues (like silanol interactions) only affect ionizable basic compounds[3].

Protocol 1: The Neutral Marker Validation Test This is a self-validating protocol to isolate the root cause of peak asymmetry.

  • Preparation: Prepare a mixed standard containing 1-(3,4,5-trimethoxybenzoyl)piperazine (100 µg/mL) and a neutral marker such as Toluene or Uracil (50 µg/mL) dissolved in the initial mobile phase.

  • Injection: Inject 5 µL of the mixed standard onto the HPLC system using your current method.

  • Calculation: Calculate the Asymmetry Factor ( As​ ) for both peaks using the formula As​=B/A (where A is the front half-width and B is the back half-width, measured at 10% of the peak height).

  • Validation Logic:

    • If both peaks yield As​>1.5 , you have a physical system issue (e.g., dead volume). Inspect fittings and replace the column[3].

    • If the neutral marker yields As​≤1.2 but the piperazine derivative yields As​>1.5 , the issue is definitively a chemical silanol interaction[3]. Proceed to Q3 or Q4.

Q3: What is the most effective mobile phase adjustment to correct this tailing?

The Causality: The most robust solution is to lower the mobile phase pH to ≤ 3.0[4]. At this pH, the residual silanol groups are forced into their fully protonated, neutral state (Si-OH). Without the negative charge on the silica surface, the ion-exchange mechanism is entirely shut down, leaving only the desired hydrophobic retention[4].

Protocol 2: Low-pH Buffer Optimization

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Gradually add Phosphoric acid ( H3​PO4​ ) until the pH reaches exactly 2.5.

  • Filtration: Filter the buffer through a 0.22 µm membrane.

  • Validation: Run the piperazine standard. A successful suppression of silanol activity will yield an As​ between 1.0 and 1.3. (Note: Ensure your column is rated for low-pH use to prevent stationary phase hydrolysis).

Q4: If my method requires a neutral pH, what additives can I use to fix the peak shape?

The Causality: If you cannot lower the pH (e.g., due to solubility issues or multi-analyte method constraints), you must use a competing base like Triethylamine (TEA)[4]. TEA is a small, highly basic molecule that aggressively binds to the anionic silanol sites, acting as a sacrificial masking agent. This sterically blocks the bulkier piperazine derivative from interacting with the silica surface[4].

Protocol 3: Silanol Masking with TEA

  • Additive Integration: Add 10 mM TEA (approx. 1.4 mL per Liter) to your aqueous mobile phase.

  • pH Correction: TEA is highly basic and will spike the pH. You must titrate the mobile phase back to your target pH (e.g., pH 6.5) using an appropriate acid.

  • Equilibration: Flush the C18 column with the TEA-modified mobile phase for at least 20 column volumes. TEA requires time to fully saturate and mask the active silanol sites.

  • Validation: Inject the standard. If tailing persists, increase TEA concentration to 20 mM.

Q5: Which column chemistries are best suited to prevent this issue entirely?

The Causality: Older "Type A" silica columns have high metal content and highly active silanols[4]. Switching to a high-purity "Type B" silica column that is "fully end-capped" (where trimethylsilyl groups are chemically bonded to residual silanols) reduces tailing significantly by physically blocking the interaction sites[2][5]. For ultimate peak shape, utilize a polar-embedded column or a hybrid organic-inorganic particle column.

Part 3: Data & Mechanistic Visualization

Quantitative Data Summary

The following table summarizes the expected impact of various mobile phase interventions on the peak asymmetry of 1-(3,4,5-trimethoxybenzoyl)piperazine.

Experimental ConditionMobile Phase pHAdditiveSilanol StateAnalyte StateExpected Asymmetry ( As​ )
Standard RP-HPLC 6.5NoneIonized (Anionic)Ionized (Cationic)2.5 - 3.5 (Severe Tailing)
Low pH Buffer 2.5NoneNeutralIonized (Cationic)1.1 - 1.3 (Good)
Mid pH + TEA 6.510 mM TEAMasked by TEAIonized (Cationic)1.0 - 1.2 (Excellent)
High pH (Hybrid) 11.0NoneIonized (Anionic)Neutral1.0 - 1.1 (Excellent)
Mechanistic Logical Relationship

SilanolInteraction Condition1 Standard HPLC (pH 4-8) Silanol1 Silanols Anionic (Si-O⁻) Analyte Cationic (NH₂⁺) Condition1->Silanol1 Condition2 Low pH HPLC (pH < 3) Silanol2 Silanols Neutral (Si-OH) Analyte Cationic (NH₂⁺) Condition2->Silanol2 Condition3 Mid pH + TEA Additive Silanol3 Silanols Masked by TEA Analyte Cationic (NH₂⁺) Condition3->Silanol3 Result1 Strong Ion-Exchange Severe Peak Tailing Silanol1->Result1 Result2 Hydrophobic Retention Only Sharp Symmetrical Peak Silanol2->Result2 Result3 Silanols Sterically Blocked Sharp Symmetrical Peak Silanol3->Result3

Logical relationship between mobile phase conditions, silanol ionization, and peak shape.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. URL: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. URL:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. URL:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. URL:[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. URL: [Link]

Sources

Optimizing reaction conditions for 1-(3,4,5-trimethoxybenzoyl)piperazine amidation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 1-(3,4,5-Trimethoxybenzoyl)piperazine Synthesis

Welcome to the Process Optimization Support Center for the amidation of piperazine with 3,4,5-trimethoxybenzoyl chloride. This guide is engineered for research scientists and process chemists who require high-fidelity, scalable methodologies for synthesizing mono-acylated piperazine intermediates.

Mechanistic Pathway & Reaction Dynamics

Understanding the kinetic competition between mono-amidation and bis-amidation is critical. Because piperazine is a symmetric diamine, the initial amidation yields a secondary amine that remains nucleophilic. Without strict stoichiometric and environmental controls, the electrophilic acid chloride will indiscriminately react with both the starting piperazine and the mono-amide product[1].

Pathway SM1 3,4,5-Trimethoxybenzoyl Chloride Target 1-(3,4,5-Trimethoxybenzoyl)piperazine (Target Mono-amide) SM1->Target + Piperazine - HCl Acid 3,4,5-Trimethoxybenzoic Acid (Hydrolysis Byproduct) SM1->Acid + H2O (Moisture) SM2 Piperazine SM2->Target BisAmide 1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine (Bis-amide Byproduct) Target->BisAmide + SM1 (High local conc.)

Reaction pathway for piperazine amidation highlighting target and competing side reactions.

Reaction Condition Optimization Matrix

To predictably drive the reaction toward the target mono-amide, we must manipulate the stoichiometry, base selection, and temperature. The table below summarizes the causality of different reaction environments based on empirical process chemistry principles[2],[1].

Condition ProfileAmine EquivalentsBaseSolventTemp (°C)Mono-amide Yield (%)Bis-amide Yield (%)Mechanistic Outcome / Causality
A (Unoptimized) 1.0 eq PiperazineNoneDCM25< 40%~ 20%HCl byproduct neutralizes piperazine, capping yield at 50%[3].
B (Base Added) 1.0 eq PiperazineTEA (1.5 eq)DCM25~ 45%~ 40%TEA scavenges HCl, but 1:1 stoichiometry heavily favors bis-amidation[1].
C (Excess Amine) 4.0 eq PiperazineTEA (1.5 eq)DCM0 to 25> 85%< 5%Excess piperazine outcompetes the mono-amide for the electrophile.
D (Boc-Protected) 1.0 eq 1-Boc-PiperazineDIPEA (1.5 eq)THF0 to 25> 95%*0%Steric/electronic blocking completely prevents bis-amidation[4].

*Yield refers to the amidation step prior to Boc-deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my reaction stalling at ~50% conversion with a thick white precipitate forming? A: The reaction between an amine and an acid chloride generates hydrochloric acid (HCl)[2]. If you do not add an exogenous tertiary amine base (like Triethylamine or DIPEA), the unreacted piperazine acts as the proton scavenger, precipitating as piperazine hydrochloride. This effectively removes your nucleophile from the reaction pool, limiting your maximum theoretical yield to 50%[3]. Solution: Always include 1.1 to 1.5 equivalents of a non-nucleophilic base to neutralize the HCl and keep the piperazine free-based[5].

Q: I am observing a significant amount of the bis-amide byproduct. How can I suppress this? A: The secondary amine of your mono-amide product is still highly nucleophilic. If the local concentration of the 3,4,5-trimethoxybenzoyl chloride is too high, it will react with the mono-amide to form the bis-amide[1]. Solution: Use a large stoichiometric excess of piperazine (3 to 5 equivalents). Furthermore, dissolve the acid chloride in solvent and add it dropwise to the piperazine solution at 0 °C. This ensures the electrophile is instantly consumed by the vast excess of unreacted piperazine rather than the product.

Q: LC-MS shows a major peak corresponding to 3,4,5-trimethoxybenzoic acid. What went wrong? A: Acid chlorides are highly sensitive to moisture and will rapidly hydrolyze into their corresponding carboxylic acids. Solution: Ensure all glassware is flame-dried, use strictly anhydrous solvents, and maintain an inert atmosphere (Nitrogen or Argon) throughout the reagent addition phase.

Validated Experimental Protocol: Selective Mono-Amidation

This protocol is designed as a self-validating system. The use of excess amine combined with cryogenic dropwise addition structurally prevents over-acylation, while the specific workup leverages the water solubility of excess piperazine for seamless purification.

Step 1: System Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Purge the system with inert gas (N2 or Ar) for 15 minutes.

Step 2: Nucleophile & Base Loading

  • Charge the flask with anhydrous Piperazine (3.44 g, 40.0 mmol, 4.0 eq) and anhydrous Dichloromethane (DCM) (50 mL).

  • Add Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 eq) via syringe[5].

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

Step 3: Electrophile Addition (Critical Step)

  • In a separate dry vial, dissolve 3,4,5-trimethoxybenzoyl chloride (2.30 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (20 mL).

  • Transfer this solution to the addition funnel.

  • Add the acid chloride solution dropwise over 45–60 minutes to the vigorously stirring piperazine solution at 0 °C.

  • Causality: Slow addition maintains a near-zero local concentration of the electrophile, ensuring it only reacts with the highly abundant free piperazine.

Step 4: Reaction Maturation

  • After addition is complete, stir at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1, UV active). The acid chloride spot should completely disappear.

Step 5: Quenching & Phase Separation

  • Quench the reaction by adding 30 mL of saturated aqueous NaHCO3.

  • Transfer to a separatory funnel and extract with DCM (3 x 30 mL).

  • Causality: The excess unreacted piperazine and TEA·HCl salts are highly water-soluble and will partition into the aqueous layer, while the target mono-amide remains in the organic layer.

Step 6: Drying & Purification

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH containing 1% aqueous NH4OH) to yield pure 1-(3,4,5-trimethoxybenzoyl)piperazine.

Sources

Validation & Comparative

Comparative Profiling of Trimethoxy-Piperazine Derivatives: 1-(2,3,4-Trimethoxybenzyl)piperazine vs. 1-(3,4,5-Trimethoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, subtle structural modifications—such as shifting a functional group's position or altering a linker—can completely redirect a molecule's pharmacological trajectory. This guide provides an in-depth comparative analysis of two closely related piperazine derivatives: 1-(2,3,4-trimethoxybenzyl)piperazine (widely known as Trimetazidine or TMZ) and 1-(3,4,5-trimethoxybenzoyl)piperazine .

While both share a trimethoxy-phenyl ring and a piperazine core, the transition from a benzyl (methylene) to a benzoyl (carbonyl) linkage, combined with a shift in the methoxy substitution pattern, fundamentally alters their target affinities. TMZ is a highly specific metabolic modulator used in cardiovascular medicine[1], whereas the benzoyl derivative serves as a versatile scaffold for Platelet-Activating Factor (PAF) antagonists and antimicrobial agents[2][3]. This guide breaks down the causality behind these differences, supported by experimental methodologies and comparative performance data.

Structural and Physicochemical Divergence

The distinct biological activities of these two compounds are dictated by their physicochemical properties, which are governed by two key structural differences:

  • Linkage Type (Benzyl vs. Benzoyl): The methylene (-CH2-) bridge in TMZ maintains the high basicity of the N1 piperazine nitrogen, ensuring it remains predominantly protonated at physiological pH (7.4). In contrast, the carbonyl (-C=O) bridge in the benzoyl derivative forms an amide bond. The resonance of the amide group withdraws electron density, significantly reducing the basicity of the N1 nitrogen and altering the molecule's electrostatic potential[3].

  • Methoxy Substitution Pattern: The 2,3,4-trimethoxy pattern of TMZ creates an asymmetrical hydrophobic profile that perfectly aligns with the active site of mitochondrial enzymes. Conversely, the 3,4,5-trimethoxy pattern forms a symmetrical, broader steric shield. This specific geometry mimics the "Cache-oreilles" (ear-muffs) electrostatic potential required to block the PAF receptor[3].

Table 1: Physicochemical & Structural Comparison
Feature1-(2,3,4-Trimethoxybenzyl)piperazine1-(3,4,5-Trimethoxybenzoyl)piperazine
Common Name Trimetazidine (TMZ)Trimethoxybenzoyl Piperazine Derivative
Linkage Type Methylene (-CH2-) (Benzyl)Carbonyl (-C=O) (Benzoyl)
Substitution Pattern 2,3,4-trimethoxy3,4,5-trimethoxy
N1 Basicity High (Protonated at pH 7.4)Low (Amide resonance reduces basicity)
Primary Target 3-Ketoacyl-CoA Thiolase (3-KAT)Platelet-Activating Factor (PAF) Receptor
Therapeutic Area Cardiovascular (Anti-anginal)Inflammation / Antimicrobial

Target Profiles & Mechanisms of Action

1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine)

TMZ is a first-in-class partial fatty acid oxidation (pFOX) inhibitor. During myocardial ischemia, oxygen availability drops, making the oxygen-intensive process of fatty acid β -oxidation detrimental to cellular survival[1]. TMZ selectively inhibits long-chain 3-ketoacyl-CoA thiolase (3-KAT) , a terminal enzyme in the β -oxidation spiral[4]. By bottlenecking this pathway, TMZ forces the heart to shift its energy substrate preference toward glucose oxidation. Because glucose oxidation yields more ATP per mole of oxygen consumed, this metabolic shift preserves intracellular ATP levels and cellular homeostasis without altering hemodynamic parameters[1][4].

TMZ_Mechanism Ischemia Ischemia / Hypoxia FAO Fatty Acid β-Oxidation Ischemia->FAO Induces reliance on KAT 3-Ketoacyl-CoA Thiolase (3-KAT) FAO->KAT Requires Glucose Glucose Oxidation (PDH Activation) KAT->Glucose Metabolic Shift TMZ 1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine) TMZ->KAT Inhibits ATP Oxygen-Efficient ATP Production Glucose->ATP Yields

Fig 1. Metabolic shift from fatty acid to glucose oxidation via 3-KAT inhibition by Trimetazidine.

1-(3,4,5-Trimethoxybenzoyl)piperazine

Unlike TMZ, the benzoyl derivative lacks affinity for mitochondrial metabolic enzymes. Instead, it acts as a potent structural core for Platelet-Activating Factor (PAF) antagonists [3]. PAF is a phospholipid mediator implicated in severe inflammatory responses, asthma, and platelet aggregation. The 3,4,5-trimethoxybenzoyl group provides the necessary electrostatic wells to competitively bind the PAF receptor, displacing the native ligand[3]. Furthermore, derivatives of this scaffold have demonstrated moderate to strong antimicrobial and antifungal activities by disrupting microbial efflux pumps[2].

Experimental Methodologies & Self-Validating Protocols

To objectively compare these compounds, researchers must utilize distinct, target-specific experimental workflows. Below are the self-validating protocols required to evaluate their efficacy.

Protocol A: In Vitro 3-KAT Enzymatic Inhibition Assay (For TMZ)

Causality & Validation: To accurately assess the inhibitory constant ( Ki​ ) of TMZ, the assay must utilize intact mitochondrial fractions rather than recombinant enzymes. This choice preserves the native lipid microenvironment of long-chain 3-KAT, ensuring that highly lipophilic long-chain acyl-CoA substrates partition correctly. The protocol is self-validating: a parallel glucose oxidation assay is run simultaneously. A true 3-KAT inhibitor must show a stoichiometric, compensatory increase in pyruvate dehydrogenase (PDH) flux.

  • Mitochondrial Isolation: Isolate mitochondria from fresh rat ventricular tissue using differential centrifugation in a sucrose/HEPES buffer.

  • Substrate Incubation: Permeabilize mitochondria and incubate with 100 µM palmitoyl-CoA (long-chain substrate) and NAD+.

  • Compound Addition: Introduce TMZ at varying concentrations (1 µM to 100 µM).

  • Spectrophotometric Tracking: Monitor the reduction of NAD+ to NADH at 340 nm. The rate of NADH production is directly proportional to 3-KAT activity[4].

  • Cross-Validation: Measure PDH activity in a parallel cohort to confirm the metabolic shift.

Protocol B: Radioligand Binding Assay for PAF Receptor (For Benzoyl Derivative)

Causality & Validation: Evaluating the benzoyl derivative requires a competitive radioligand binding assay using rabbit platelet membranes, which densely express the PAF receptor. The incorporation of a non-specific binding (NSB) control—using a 1000-fold excess of unlabelled PAF—acts as an internal validation step, ensuring that the calculated IC50​ reflects true receptor-specific displacement rather than non-specific membrane partitioning.

PAF_Assay Step1 1. Membrane Prep Isolate rabbit platelet membranes Step2 2. Incubation Add [3H]PAF + Benzoyl Piperazine Step1->Step2 Step3 3. Filtration Rapid vacuum filtration (GF/C filters) Step2->Step3 Step4 4. Washing Remove unbound radioligand Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5 Step6 6. Analysis Calculate IC50 & Ki values Step5->Step6

Fig 2. Radioligand binding assay workflow for evaluating PAF receptor antagonists.

  • Membrane Preparation: Homogenize washed rabbit platelets and isolate the membrane fraction via ultracentrifugation.

  • Incubation: Combine 50 µg of membrane protein with 0.5 nM [3H]PAF and varying concentrations of the benzoyl derivative (0.01 µM to 10 µM) in a BSA-containing buffer.

  • NSB Control: In a parallel set of tubes, add 1 µM unlabelled PAF to determine non-specific binding.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters.

  • Quantification: Wash filters with cold buffer and measure bound radioactivity using liquid scintillation counting. Calculate IC50​ using non-linear regression[3].

Comparative Performance Data

The following table synthesizes quantitative experimental data, highlighting the divergent pharmacological potencies of the two compounds in their respective assays.

Table 2: Comparative Pharmacological Performance
CompoundTargetAssay TypeEfficacy / Affinity ( IC50​ )Primary Cellular Outcome
Trimetazidine Long-chain 3-KATMitochondrial Enzymatic~75 µM[4] Fatty acid oxidation, Glucose oxidation
Benzoyl Derivative PAF ReceptorRadioligand Binding0.07 µM - 2.0 µM[3] Platelet aggregation, Inflammation
Benzoyl Derivative Microbial Efflux PumpsBroth Microdilution16 - 64 µg/mL[2] Fungal/Bacterial Proliferation

Strategic Applications in Drug Development

Understanding the dichotomy between these two trimethoxy-piperazine derivatives is crucial for medicinal chemists:

  • Trimetazidine (1-(2,3,4-Trimethoxybenzyl)piperazine): Continues to be heavily researched for repurposing in heart failure with preserved ejection fraction (HFpEF) and as a protective agent against ischemia-reperfusion injury during organ transplantation[1].

  • 1-(3,4,5-Trimethoxybenzoyl)piperazine: Serves as a highly modifiable synthetic intermediate. By substituting the piperazine ring at the N4 position, researchers can fine-tune the molecule to overcome multidrug-resistant (MDR) Gram-positive bacteria or develop highly selective anti-asthmatic PAF antagonists[2][3].

References

  • Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). "The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase." Circulation Research. Available at:[Link]

  • Lamouri, A., et al. (1993). "Design and Modeling of New Platelet-Activating Factor Antagonists. 1. Synthesis and Biological Activity of 1,4-Bis(3',4',5'-trimethoxybenzoyl)piperazine." Journal of Medicinal Chemistry. Available at:[Link]

  • Yanarates, E., et al. (2015). "Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives." Der Pharma Chemica. Available at:[Link]

  • Wikipedia Contributors. "Trimetazidine." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Comparing Binding Affinities of Trimethoxybenzoyl Piperazine Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the piperazine ring as a privileged scaffold. When functionalized with a 3,4,5-trimethoxybenzoyl moiety, this scaffold exhibits remarkable versatility, acting as a potent ligand for a variety of targets, most notably the Platelet-Activating Factor (PAF) receptor, as well as secondary targets like Dopamine (D3/D4) and Sigma receptors.

This guide objectively compares the binding affinities and functional performance of various trimethoxybenzoyl piperazine analogs. By examining the causality behind structural modifications and detailing self-validating experimental protocols, we provide a robust framework for researchers evaluating these compounds for cardiovascular, neuroinflammatory, or antiviral applications.

Mechanistic Insights: The PAF Receptor Paradigm

The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR) implicated in inflammatory pathways, platelet aggregation, and even HIV-1-induced neurologic dysfunction[1]. The trimethoxybenzoyl piperazine class acts as competitive antagonists at this receptor.

Why the Trimethoxybenzoyl Group? 3D electrostatic potential mapping of 3,4,5-trimethoxybenzoyl piperazine derivatives reveals that the negative electrostatic potentials generated by the methoxyl groups and the amide carbonyls form a specific spatial arrangement (often referred to as a "cache-oreilles" or earmuff system). These negative zones perfectly align with the positive binding pockets of the PAF receptor[1].

The Role of Piperazine Ring Substitution: Unsubstituted 1,4-bis(trimethoxybenzoyl)piperazines show moderate baseline affinity. However, introducing substituents at the 2-position or 3-position of the piperazine ring drastically alters performance. Adding ester, carbamate, or methoxymethyl groups at the 2-position increases steric hindrance and hydrophobicity. This restricts the conformational flexibility of the piperazine ring, locking the trimethoxybenzoyl groups into the ideal spatial orientation required for high-affinity PAFR binding[2]. Furthermore, this interaction is highly stereospecific.

PAF_Signaling PAF Endogenous PAF PAFR PAF Receptor (GPCR) PAF->PAFR Activates Antagonist Trimethoxybenzoyl Piperazine Analog Antagonist->PAFR Competitive Blockade Gq Gq Protein Alpha PAFR->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / Calcium Release PLC->IP3 Aggregation Platelet Aggregation & Inflammation IP3->Aggregation

Caption: PAF receptor signaling pathway and competitive blockade by trimethoxybenzoyl piperazine analogs.

Comparative Binding Affinities

The following table summarizes the quantitative performance of key trimethoxybenzoyl piperazine analogs against the PAF receptor. The data illustrates how targeted structural modifications drive binding affinity (IC50/Ki).

Compound DesignationStructural ModificationPAF Receptor IC50 / AffinityKey Pharmacological Observation
Compound 2 Unsubstituted 1,4-bis(trimethoxybenzoyl)piperazine~2.0 µMBaseline flexibility leads to moderate affinity[2].
PMS-601 Trisubstituted piperazine (dual-target design)8.0 µMExhibits dual anti-PAF and anti-HIV-1 (IC50 = 11 µM) activity[1].
Compound 1h 2-position substitution (ester/carbamate)0.07 µM (70 nM)Increased steric hindrance locks active conformation, improving affinity ~28-fold[2].
(R)-(+)-2f 2-methoxymethyl substitution (R-enantiomer)Low AffinityPoor spatial alignment with PAFR binding pocket[3].
(S)-(-)-2f 2-methoxymethyl substitution (S-enantiomer)High AffinityExhibits 30 times greater affinity than the R-isomer, proving stereospecificity[3].

Note: While optimized for PAFR, altering the linker to a benzhydryl group or modifying the nitrogen substituents can shift the scaffold's affinity toward Dopamine D3/D4 or Sigma receptors, making this a highly tunable pharmacophore.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the binding affinities of these analogs must be evaluated using orthogonal methods: a direct radioligand binding assay and a functional phenotypic assay.

Protocol A:[3H]PAF Radioligand Competitive Binding Assay

This assay directly measures the physical affinity ( Ki​ ) of the analog for the receptor.

Expert Insight (Causality): PAF is highly lipophilic. If you perform this assay in standard aqueous buffers, the radioligand will adhere to the plastic walls of the microplate, artificially lowering the free ligand concentration and skewing your IC50 calculations. We mandate the inclusion of 0.1% Bovine Serum Albumin (BSA) in the buffer to act as a lipid carrier, ensuring the ligand remains in solution and available for receptor binding.

  • Membrane Preparation: Isolate human platelet membranes by homogenizing washed platelets in a Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2. Why MgCl2? Divalent cations are strictly required to stabilize the high-affinity state of the GPCR-G protein complex.

  • Assay Mixture: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[3H]PAF, and varying concentrations of the trimethoxybenzoyl piperazine analog (10⁻¹⁰ to 10⁻⁴ M).

  • Incubation: Incubate the mixture at 25°C for 60 minutes to reach steady-state equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.1% BSA to reduce non-specific binding).

  • Washing: Wash filters rapidly with 3 x 4 mL of ice-cold Tris-HCl buffer. Cold temperatures kinetically freeze the dissociation of the bound radioligand during the wash step.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Binding_Assay Membrane Prepare Platelet Membranes (MgCl2) Incubation Incubate with [3H]PAF + Analog + BSA Membrane->Incubation Filtration Rapid Filtration (GF/C Filters) Incubation->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Calculate IC50 & Ki Values Scintillation->Analysis

Caption: Step-by-step workflow for the [3H]PAF radioligand competitive binding assay.

Protocol B: Functional Platelet Aggregation Assay

Binding affinity ( Ki​ ) does not inherently prove antagonism. A functional assay is required to validate that the compound blocks the physiological response.

  • PRP Preparation: Centrifuge citrated human blood at 150 x g for 15 minutes to obtain Platelet-Rich Plasma (PRP).

  • Pre-incubation: Place 250 µL of PRP in a Born aggregometer cuvette at 37°C. Add the piperazine analog (or vehicle) and incubate for 3 minutes.

  • Stimulation: Add a sub-maximal concentration of endogenous PAF (typically 10⁻⁸ M) to induce aggregation.

  • Measurement: Monitor the increase in light transmission (as platelets aggregate, the plasma clears). The IC50 is calculated based on the concentration of the analog required to inhibit the maximum amplitude of aggregation by 50%.

Conclusion

The trimethoxybenzoyl piperazine scaffold is a masterclass in rational drug design. As demonstrated by the data, baseline affinity can be drastically improved by introducing steric constraints (such as 2-methoxymethyl substitutions) that force the molecule into a stereospecific conformation (e.g., the (S)-(-)-2f enantiomer)[3]. When evaluating these analogs, researchers must pair structural electrostatic mapping with rigorous, BSA-stabilized radioligand binding assays to accurately capture their pharmacological potential.

References
  • Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities of Trisubstituted Piperazine Derivatives - J-Stage. Journal of Stage. Available at:[Link]

  • Synthesis of New Trisubstituted 4‐Aminopiperidines as PAF‐Receptor Antagonists. ResearchGate. Available at:[Link]

  • Structure–activity relationships in platelet-activating factor. Part 14: Synthesis and biological evaluation of piperazine derivatives with dual anti-PAF and anti-HIV-1 activity. ORBi. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Scaffold Modification: 1-(3,4,5-trimethoxybenzoyl)piperazine vs. Traditional Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Scaffold Evolution in Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring stands as a quintessential "privileged scaffold."[1][2][3] Its prevalence in numerous FDA-approved drugs is a testament to its remarkable versatility, stemming from a unique combination of structural simplicity, synthetic tractability, and favorable physicochemical properties.[3][4] The two nitrogen atoms of the piperazine core offer predictable points for chemical modification, allowing chemists to fine-tune properties like solubility, basicity, and receptor interaction to achieve desired pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[2][5]

However, the very ubiquity of the traditional piperazine scaffold necessitates a continuous drive for innovation. The goal of modern drug discovery is not merely to find active compounds but to engineer molecules with superior selectivity, metabolic stability, and safety profiles. This guide delves into a specific, yet illustrative, example of scaffold modification: the comparison of a simple, "traditional" N-benzoylpiperazine scaffold with its more complex counterpart, 1-(3,4,5-trimethoxybenzoyl)piperazine.

Through this head-to-head comparison, we will explore the causal relationships between chemical structure and biological performance. We will examine why a medicinal chemist would choose to append the 3,4,5-trimethoxybenzoyl group, the predictable and unpredictable consequences of this modification, and the experimental methodologies required to validate these choices. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced art and science of scaffold hopping and optimization.

The Tale of Two Scaffolds: Foundational Properties

At its core, our comparison is between a foundational, unsubstituted aromatic modification and a highly decorated one. Let's define our representative molecules:

  • Traditional Scaffold (TS): 1-Benzoylpiperazine. This represents a simple, archetypal modification where the piperazine nitrogen is functionalized with a basic aromatic group.[6]

  • Modified Scaffold (MS): 1-(3,4,5-trimethoxybenzoyl)piperazine. Here, the benzoyl group is adorned with three methoxy groups, which dramatically alter its electronic and steric character.

The rationale for adding the trimethoxybenzoyl group is rooted in established medicinal chemistry principles. Methoxy groups are known to influence lipophilicity, hydrogen bonding potential, and metabolic stability.[7] Specifically, the 3,4,5-trimethoxy pattern is a feature of several biologically active compounds, often chosen to improve interactions with specific protein targets or to block sites of metabolic attack.[7][8]

Comparative Analysis: A Data-Driven Perspective

To objectively compare these scaffolds, we must turn to quantitative data. The following table summarizes key physicochemical and pharmacokinetic parameters, synthesized from established literature values and predictive models. These properties form the foundation of a drug's ultimate in vivo behavior.

PropertyTraditional Scaffold (1-Benzoylpiperazine)Modified Scaffold (1-(3,4,5-trimethoxybenzoyl)piperazine)Rationale for the Difference
Molecular Weight ( g/mol ) ~190.24~280.35The addition of the benzoyl group and three methoxy groups significantly increases the molecular weight.
pKa (Most Basic Nitrogen) ~7.6 (Predicted)~7.2 (Predicted)The electron-withdrawing effect of the carbonyl group reduces the basicity of the adjacent piperazine nitrogen. The additional methoxy groups on the MS have a minor electronic effect on this pKa. The second pKa for piperazine itself is around 5.35-5.68.[1][9]
LogP (Lipophilicity) ~1.5 (Predicted)~2.1 (Predicted)The three methoxy groups substantially increase the lipophilicity of the molecule, which can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
Aqueous Solubility Freely SolubleModerately SolubleThe increased lipophilicity and molecular weight of the MS generally lead to lower aqueous solubility compared to the simpler TS.[8]
Metabolic Stability (t½ in HLM) Moderate (e.g., 30-60 min)Potentially Higher (>60 min)The electron-rich trimethoxyphenyl ring can be susceptible to O-demethylation by CYP450 enzymes.[7] However, the methoxy groups can also shield the ring from other oxidative attacks, potentially leading to an overall increase in metabolic half-life compared to an unsubstituted phenyl ring.[7][10]

Experimental Validation: Protocols for Decision Making

The data presented above are valuable for initial hypothesis generation, but they must be validated through rigorous experimentation. Below are detailed, self-validating protocols for key assays that would be used to compare our two scaffolds.

Experimental Workflow Overview

The logical flow from synthesis to data-driven comparison is critical. It ensures that each step informs the next, creating a robust and efficient discovery cascade.

G cluster_0 Synthesis & QC cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Pharmacodynamics Synthesis Synthesis of TS & MS QC Purity & Identity Check (NMR, LC-MS) Synthesis->QC LogP LogP Determination QC->LogP Solubility Kinetic Solubility Assay QC->Solubility Metabolic HLM Stability Assay QC->Metabolic Permeability PAMPA Assay QC->Permeability Binding Receptor Binding Assay QC->Binding Solubility->Binding Guide assay conditions Metabolic->Binding Inform on free concentration

Caption: A typical experimental workflow for comparing two scaffolds.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of the test compounds. This assay is a primary screen for predicting in vivo clearance.[10]

Self-Validation System:

  • Positive Control (High Turnover): Verapamil or Midazolam (known to be rapidly metabolized by CYPs). Ensures the microsomes and cofactors are active.[11]

  • Negative Control (Low Turnover): Warfarin (known to be slowly metabolized). Validates the lower limit of detection and stability over the time course.

  • No NADPH Control: A parallel incubation without the NADPH regenerating system. Any compound loss here indicates chemical instability, not metabolic turnover.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[11]

    • Prepare stock solutions (10 mM) of Test Compounds (TS, MS) and controls in DMSO.

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add pooled Human Liver Microsomes (final concentration 0.5 mg/mL).

    • Add the test compound (final concentration 1 µM). Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For "No NADPH" controls, add buffer instead.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural log of the percent remaining versus time. The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[11]

    • Calculate intrinsic clearance (CLint) using: CLint = (0.693 / t½) / (microsomal protein concentration).[11]

Interpreting the Outcomes: Structure-Activity and Structure-Property Relationships

The decision to use the 1-(3,4,5-trimethoxybenzoyl)piperazine scaffold over a traditional one is a calculated trade-off.

Potential Advantages of the Modified Scaffold (MS):

  • Improved Target Affinity: The three methoxy groups provide additional points for hydrogen bonding or van der Waals interactions within a target protein's binding pocket, potentially increasing potency and selectivity.[12]

  • Blocked Metabolic Sites: If the unsubstituted phenyl ring of the Traditional Scaffold (TS) is a primary site of metabolic oxidation, the methoxy groups on the MS can block this pathway, leading to improved metabolic stability and a longer in vivo half-life.[7][8]

  • Enhanced CNS Penetration: Increased lipophilicity can sometimes improve a compound's ability to cross the blood-brain barrier, which is desirable for neurological targets.[13]

Potential Disadvantages of the Modified Scaffold (MS):

  • Reduced Solubility: The significant increase in lipophilicity can lead to poor aqueous solubility, complicating formulation and potentially limiting oral bioavailability.[8]

  • New Metabolic Liabilities: While blocking one metabolic pathway, the methoxy groups themselves can become liabilities. O-demethylation is a common metabolic route catalyzed by CYP enzymes, which can lead to the formation of active or inactive metabolites.[7]

  • Increased Off-Target Effects: Higher lipophilicity can lead to non-specific binding to proteins and lipids, potentially causing unforeseen off-target toxicity. It can also increase binding to promiscuous targets like the hERG potassium channel.

Logical Decision Pathway for Scaffold Selection

The choice of scaffold is not arbitrary; it follows a logical, data-driven pathway based on the project's therapeutic goals.

G Start Define Therapeutic Goal (e.g., CNS vs. Peripheral) CNS_Target Is CNS penetration required? Start->CNS_Target Metabolic_Stability Is metabolic stability a known issue with the traditional scaffold? CNS_Target->Metabolic_Stability No Select_MS Consider Modified Scaffold (MS) CNS_Target->Select_MS Yes Solubility_Risk Is poor solubility a high risk for the project? Metabolic_Stability->Solubility_Risk No Metabolic_Stability->Select_MS Yes Select_TS Start with Traditional Scaffold (TS) Solubility_Risk->Select_TS Yes Solubility_Risk->Select_TS No (or manageable) Optimize_TS Optimize TS: Add solubilizing groups Select_TS->Optimize_TS If issues arise Optimize_MS Optimize MS: Replace methoxy groups or add polar handles Select_MS->Optimize_MS If issues arise

Caption: A decision tree for selecting between the two scaffolds.

Conclusion and Future Perspectives

The comparison between 1-(3,4,5-trimethoxybenzoyl)piperazine and a traditional N-benzoylpiperazine scaffold highlights a central theme in drug discovery: molecular design is an exercise in multi-parameter optimization. The addition of the trimethoxybenzoyl group is not an inherently "good" or "bad" modification. It is a strategic choice that enhances certain properties, often at the expense of others.

The Modified Scaffold (MS) offers potential gains in potency and metabolic stability by introducing new interaction points and blocking metabolic hotspots. However, this comes with the risks of decreased solubility and new metabolic liabilities via O-demethylation. The Traditional Scaffold (TS), while simpler, provides a well-understood baseline with generally better physicochemical properties, making it a robust starting point for many discovery programs.

The role of the application scientist is to employ robust, validated experimental protocols to test these design hypotheses. By generating high-quality, comparative data on solubility, metabolic stability, and target engagement early in the discovery process, research teams can make informed, evidence-based decisions, ultimately accelerating the journey from a promising scaffold to a viable drug candidate.

References

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (n.d.). PMC. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design. [Link]

  • Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. (2013). Journal of Medicinal Chemistry. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8.1 Computational Simulation of Ligand-Receptor. (2005). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021). MDPI. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-. (n.d.). ACS Publications. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). RSC Medicinal Chemistry. [Link]

  • Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K. (n.d.). Academia.edu. [Link]

  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. (2010). PubMed. [Link]

  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. (n.d.). PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Selective CDK4/9 Inhibitors. (2026). Journal of Medicinal Chemistry. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Strategies for success with comparator clinical trials. (2018). pharmaphorum. [Link]

  • Validation approaches for computational drug repurposing: a review. (n.d.). Carolina Digital Repository. [Link]

  • Comparator Studies for Pharmaceuticals. (n.d.). Intertek. [Link]

  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2025). bioRxiv. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (2005). Chemical Research in Toxicology. [Link]

  • Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. (n.d.). PMC. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). ScienceDirect. [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

  • 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. (n.d.). PubChem. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen. [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). MDPI. [Link]

  • Phytochemicals That Interfere With Drug Metabolism and Transport, Modifying Plasma Concentration in Humans and Animals. (n.d.). PMC. [Link]

Sources

A Comparative Guide to the Synthesis of 1-(3,4,5-trimethoxybenzoyl)piperazine: An Evaluation of Reproducibility and Pathway Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3,4,5-trimethoxybenzoyl)piperazine is a valuable substituted piperazine that serves as a key building block in medicinal chemistry and drug development. The trimethoxybenzoyl moiety is a structural feature found in several biologically active compounds, making robust and reproducible access to this intermediate critical for research and development pipelines. The piperazine ring itself is a privileged scaffold, known for its ability to impart favorable pharmacokinetic properties to drug candidates.[1]

This guide provides an in-depth comparative analysis of the two most prevalent synthetic pathways for preparing 1-(3,4,5-trimethoxybenzoyl)piperazine. As scientists and drug development professionals, our choice of synthetic route is governed not only by yield but also by reproducibility, scalability, cost, and safety. Here, we dissect two distinct approaches: a modern peptide coupling strategy and a classic acyl chloride method. We will explore the underlying chemical principles, provide detailed, self-validating experimental protocols, and present a critical evaluation of their respective merits and drawbacks to inform your synthetic planning.

Pathway A: The Peptide Coupling Approach via a Protected Intermediate

This pathway represents a contemporary and highly controlled method for amide bond formation. The core principle is the activation of the carboxylic acid (3,4,5-trimethoxybenzoic acid) with a peptide coupling reagent, followed by its reaction with the amine. To ensure selective mono-acylation and prevent the formation of the undesired N,N'-diacylated byproduct, a protecting group strategy is essential.[2] Here, we utilize the tert-butyloxycarbonyl (Boc) group, a robust and easily removable protecting group for one of the piperazine nitrogens.

Causality and Experimental Rationale

The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is deliberate. HATU is an aminium-based reagent that, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-active ester. This active ester is more reactive than those formed by older reagents, leading to faster, more efficient couplings with minimal risk of side reactions or racemization.[3] The subsequent deprotection step using a strong acid like trifluoroacetic acid (TFA) is a clean and high-yielding transformation that cleaves the Boc group, liberating the final product.[2][4] This two-step sequence provides exceptional control over the reaction, ensuring high purity and reproducibility.

Experimental Workflow: Pathway A

Pathway A cluster_0 Step 1: HATU Coupling cluster_1 Step 2: Boc Deprotection A 3,4,5-Trimethoxybenzoic Acid + Boc-Piperazine B tert-butyl 4-(3,4,5-trimethoxybenzoyl) piperazine-1-carboxylate A->B HATU, DIPEA THF, 0°C to RT C tert-butyl 4-(3,4,5-trimethoxybenzoyl) piperazine-1-carboxylate D 1-(3,4,5-trimethoxybenzoyl)piperazine (Final Product) C->D Trifluoroacetic Acid (TFA) DCM, 0°C to RT

Caption: Workflow for the Peptide Coupling Approach (Pathway A).

Detailed Experimental Protocol: Pathway A

Part 1: Synthesis of tert-butyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate [4]

  • Materials:

    • 3,4,5-Trimethoxybenzoic acid (CAS: 118-41-2): 10.0 g, 47.1 mmol, 1.0 eq

    • tert-butyl piperazine-1-carboxylate (Boc-piperazine, CAS: 57260-71-6): 8.78 g, 47.1 mmol, 1.0 eq

    • HATU (CAS: 148893-10-1): 21.4 g, 56.5 mmol, 1.2 eq

    • N,N-Diisopropylethylamine (DIPEA, CAS: 7087-68-5): 12.18 g (16.4 mL), 94.2 mmol, 2.0 eq

    • Anhydrous Tetrahydrofuran (THF): 150 mL

    • Ethyl Acetate, 1.5 N HCl, 10% Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate

  • Procedure:

    • To a dry flask under an inert atmosphere, dissolve 3,4,5-trimethoxybenzoic acid (10.0 g) in anhydrous THF (150 mL). Stir at room temperature for 10 minutes.

    • Add HATU (21.4 g) followed by DIPEA (16.4 mL). Stir the reaction mixture for 20 minutes at room temperature.

    • Cool the mixture to 0 °C using an ice bath and add Boc-piperazine (8.78 g).

    • Remove the ice bath and continue stirring for 3-4 hours at room temperature. Monitor reaction completion by TLC.

    • Dilute the reaction mass with ethyl acetate (250 mL). Wash sequentially with 1.5 N HCl solution (50 mL), 10% sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, 30% ethyl acetate in hexane) to yield the Boc-protected intermediate.

Part 2: Deprotection to Yield 1-(3,4,5-trimethoxybenzoyl)piperazine [4]

  • Materials:

    • tert-butyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate (from Part 1)

    • Trifluoroacetic acid (TFA, CAS: 76-05-1)

    • Anhydrous Dichloromethane (DCM)

    • 10% Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve the purified intermediate from Part 1 in anhydrous DCM.

    • Cool the solution to 0 °C and slowly add trifluoroacetic acid (3.0 eq).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring completion by TLC.

    • Evaporate the solvent and excess TFA under reduced pressure.

    • Dissolve the crude residue in DCM (100 mL). Wash with 10% sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the final product, which can be further purified by column chromatography (3% methanol in DCM).

Pathway B: The Classical Acyl Chloride Approach

This pathway follows a traditional and cost-effective two-step process: conversion of the carboxylic acid to a highly reactive acyl chloride, followed by reaction with piperazine.[] The primary challenge of this route is controlling the reaction to achieve selective mono-acylation, as both nitrogen atoms of piperazine are nucleophilic.[2]

Causality and Experimental Rationale

The conversion of a carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is a fundamental and highly effective transformation.[6] The resulting acyl chloride is a potent electrophile. The key to reproducibility in the subsequent acylation step lies in managing the reactivity of piperazine. A common and effective strategy is to use a large excess of piperazine relative to the acyl chloride.[2] By ensuring piperazine is the supernumerary reagent, the probability of an acyl chloride molecule encountering an already mono-acylated piperazine is statistically reduced, thus favoring the desired product. A non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[7] While synthetically direct, this pathway's reproducibility can be sensitive to the rate of addition, temperature control, and stoichiometry.

Experimental Workflow: Pathway B

Pathway B cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acylation of Piperazine A 3,4,5-Trimethoxybenzoic Acid B 3,4,5-Trimethoxybenzoyl Chloride A->B Thionyl Chloride (SOCl₂) cat. DMF, Reflux C 3,4,5-Trimethoxybenzoyl Chloride + Piperazine (excess) D 1-(3,4,5-trimethoxybenzoyl)piperazine (Final Product) C->D Triethylamine, DCM 0°C to RT

Caption: Workflow for the Acyl Chloride Approach (Pathway B).

Detailed Experimental Protocol: Pathway B

Part 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride [6]

  • Materials:

    • 3,4,5-Trimethoxybenzoic acid (CAS: 118-41-2): 10.0 g, 47.1 mmol

    • Thionyl chloride (SOCl₂, CAS: 7719-09-7): 8.4 g (5.1 mL), 70.7 mmol, 1.5 eq

    • N,N-Dimethylformamide (DMF, CAS: 68-12-2): 1-2 drops (catalyst)

    • Anhydrous Toluene or DCM

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.

    • To a round-bottom flask equipped with a reflux condenser and gas trap, add 3,4,5-trimethoxybenzoic acid (10.0 g).

    • Add anhydrous toluene or DCM and a catalytic amount of DMF (2 drops).

    • Slowly add thionyl chloride (5.1 mL) to the suspension.

    • Heat the mixture to reflux and maintain for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is 3,4,5-trimethoxybenzoyl chloride (CAS: 4521-61-3), which can be used in the next step, often without further purification.

Part 2: Mono-acylation of Piperazine (Adapted from[2][7])

  • Materials:

    • Piperazine (anhydrous, CAS: 110-85-0): 20.3 g, 235.5 mmol, 5.0 eq

    • 3,4,5-Trimethoxybenzoyl chloride (from Part 1): ~47.1 mmol, 1.0 eq

    • Triethylamine (CAS: 121-44-8): 7.2 mL, 51.8 mmol, 1.1 eq

    • Anhydrous Dichloromethane (DCM)

    • Dilute HCl, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate

  • Procedure:

    • In a flask, dissolve anhydrous piperazine (20.3 g) and triethylamine (7.2 mL) in anhydrous DCM (200 mL) and cool to 0 °C in an ice bath.

    • Dissolve the crude 3,4,5-trimethoxybenzoyl chloride from Part 1 in anhydrous DCM (50 mL).

    • Add the acyl chloride solution dropwise to the cold piperazine solution over 30-60 minutes with vigorous stirring, maintaining the temperature below 5 °C.[2]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess piperazine and triethylamine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the mono-acylated product from any di-acylated byproduct and other impurities.

Comparative Analysis: Pathway A vs. Pathway B

The choice between these two pathways is a classic case of balancing control and cost. The optimal route depends entirely on the specific goals of the research, whether it be rapid small-scale synthesis for library generation or developing a cost-effective, scalable process.

ParameterPathway A: Peptide CouplingPathway B: Acyl ChlorideJustification & Field Insights
Overall Yield High to Excellent Fair to Good Pathway A's use of a protecting group strategy prevents byproduct formation, leading to cleaner reactions and typically higher isolated yields.[4] Pathway B's yield is highly dependent on successfully controlling the mono-acylation, and some formation of the di-acylated product is often unavoidable, reducing the yield of the desired compound.[2]
Reproducibility Very High Moderate The controlled, stepwise nature of Pathway A (protection, coupling, deprotection) makes it exceptionally reproducible. Pathway B's reliance on kinetic control (slow addition, temperature) and stoichiometry can lead to variability between batches, especially upon scale-up.
Reagent Cost High Low The primary cost driver for Pathway A is the HATU coupling reagent, which is significantly more expensive than bulk chemicals. Pathway B utilizes inexpensive, classical reagents like thionyl chloride and piperazine.
Safety & Handling Generally Safer More Hazardous Pathway A uses reagents that are relatively benign. Pathway B requires handling corrosive and toxic thionyl chloride and involves a highly exothermic acylation step that demands careful temperature control.[6]
Reaction Time Moderate Moderate Both pathways involve two main synthetic steps. While the coupling/acylation steps themselves are relatively fast (a few hours), the overall process time including workups and purifications is comparable.
Scalability Excellent (with cost) Challenging Pathway A is straightforward to scale due to its high control, though the cost of HATU can become prohibitive. Scaling Pathway B can be difficult due to the need to manage the exotherm of the acylation and maintain precise stoichiometric control to ensure selectivity.
Waste Generation Higher (Atom Economy) Lower (Atom Economy) Pathway A generates high molecular weight byproducts from the HATU reagent and involves the addition and removal of a Boc protecting group, resulting in lower atom economy.[8] Pathway B is more atom-economical, with the main byproduct being HCl (neutralized) and excess piperazine (which can potentially be recovered).

Conclusion and Recommendation

Both the peptide coupling and acyl chloride pathways offer viable routes to 1-(3,4,5-trimethoxybenzoyl)piperazine, but they serve different strategic purposes.

Pathway A (Peptide Coupling) is the superior choice for research, discovery, and early-stage development . Its key advantages are outstanding reproducibility and high purity , which are paramount when generating reliable biological data or creating reference standards. The higher cost is justified by the time saved in purification and the confidence in the product's quality.

Pathway B (Acyl Chloride) is better suited for process development and large-scale synthesis , where cost is a primary driver . While it requires more significant optimization to control selectivity and ensure safety, its use of inexpensive commodity chemicals makes it the only economically feasible option for producing the material in large quantities. The challenges in reproducibility can be overcome with rigorous process control in a dedicated manufacturing setting.

For the typical researcher, scientist, or drug development professional operating on a lab scale, Pathway A is the recommended route due to its reliability and the high quality of the final product.

References

  • Der Pharma Chemica. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. [Online] Available at: [Link]

  • Journal of Chemical Education. Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. [Online] Available at: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Online] Available at: [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Online] Available at: [Link]

  • ResearchGate. Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. [Online] Available at: [Link]

  • Organic Chemistry Portal. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Online] Available at: [Link]

  • Reddit. Choosing amide coupling agent. [Online] Available at: [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 1-(5-indolylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine. [Online] Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Online] Available at: [Link]

  • PubMed. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity. [Online] Available at: [Link]

  • PubMed. Synthesis, Antimitotic and Antivascular Activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. [Online] Available at: [Link]

  • Google Patents. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
  • ResearchGate. Scheme 1: Synthesis of 3,5-bis(4-Acyloxy-3-methoxybenzylidene)-N-acylpiperidin-4-one (IVa-d). [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Online] Available at: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online] Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS for the Quantitative Analysis of 1-(3,4,5-trimethoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 1-(3,4,5-trimethoxybenzoyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents detailed validation protocols, and offers supporting data to guide the selection of the most appropriate analytical technique for specific research and quality control needs.

Introduction: The Analytical Challenge

1-(3,4,5-trimethoxybenzoyl)piperazine is a key chemical moiety found in various pharmacologically active compounds. Its accurate and precise quantification is critical during drug discovery, development, and manufacturing to ensure product quality, safety, and efficacy. The choice of analytical methodology is a pivotal decision that impacts sensitivity, selectivity, sample throughput, and overall data reliability.

This guide presents a cross-validation study of two powerful analytical techniques: GC-MS and LC-MS. Cross-validation, in this context, involves a comparative assessment of validation parameters when two distinct methods are employed to measure the same analyte.[1][2] This process provides profound insights into the capabilities and limitations of each technique, ensuring that the data generated is robust and fit for its intended purpose, in alignment with global regulatory expectations.[3][4][5]

Section 1: Fundamental Principles and Methodological Considerations

The physicochemical properties of 1-(3,4,5-trimethoxybenzoyl)piperazine dictate the analytical approach. Its piperazine ring contains secondary amine functionality, rendering the molecule polar, while the substituted benzoyl group adds to its molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a gold standard for the analysis of volatile and semi-volatile compounds.[6][7][8] Separation occurs in the gas phase based on boiling point and interaction with the column's stationary phase.[9] However, the polarity and limited volatility of 1-(3,4,5-trimethoxybenzoyl)piperazine present a challenge. Direct analysis can lead to poor peak shape and thermal degradation. To overcome this, derivatization is an essential sample preparation step.[10][11] By converting the polar N-H group into a less polar, more volatile derivative (e.g., through acylation), the compound becomes amenable to GC analysis.[12][13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally versatile, ideal for analyzing polar, non-volatile, and thermally labile compounds.[15][16][17] Separation is achieved in the liquid phase based on the analyte's partitioning between a mobile and stationary phase.[15] For 1-(3,4,5-trimethoxybenzoyl)piperazine, its inherent polarity makes it perfectly suited for Reversed-Phase HPLC. The basic nitrogen atoms of the piperazine ring are readily protonated, making the molecule ideal for detection by positive-ion Electrospray Ionization (ESI), a soft ionization technique that minimizes fragmentation and preserves the molecular ion.[18][19][20]

1-(3,4,5-trimethoxybenzoyl)piperazine Structure

Section 2: Cross-Validation Workflow

A robust cross-validation study is built upon a foundation of comprehensive, independent validation of each method. The entire process follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[3][21][22] The objective is to demonstrate that each analytical procedure is suitable for its intended purpose and to compare their performance characteristics directly.[22]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.